Formamide, N-1-naphthalenyl-
Description
The exact mass of the compound Formamide, N-1-naphthalenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Formamide, N-1-naphthalenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-1-naphthalenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-1-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRYTQQVSFZYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212694 | |
| Record name | Formamide, N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-51-4 | |
| Record name | Formamide, N-1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6330-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(1-Naphthyl)formamide from 1-Naphthylamine
Executive Summary
N-(1-Naphthyl)formamide is a valuable chemical intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Its production via the N-formylation of 1-naphthylamine is a fundamental transformation in organic chemistry. This guide provides a comprehensive technical overview of this synthesis, moving beyond simple procedural descriptions to explore the underlying chemical principles, mechanistic pathways, and practical considerations essential for successful laboratory execution. We will detail robust protocols, from catalyst-free methods leveraging green chemistry principles to highly efficient catalyzed reactions, offering field-proven insights into process optimization, purification, and troubleshooting. The methodologies presented are designed to be self-validating, incorporating in-process monitoring and thorough characterization to ensure the integrity of the final product.
Introduction: The Significance of N-Formylation
The formyl group (-CHO) is one of the simplest and most versatile functional groups in organic synthesis. Its introduction onto a nitrogen atom, or N-formylation, serves multiple critical functions. Formamides are stable intermediates, acting as protecting groups for amines, precursors for the synthesis of isocyanides, and key components in Vilsmeier-Haack and Bischler-Napieralski reactions.[1] 1-Naphthylamine, a primary aromatic amine derived from naphthalene, is a known carcinogen and requires careful handling.[2] Its conversion to N-(1-naphthyl)formamide not only facilitates further synthetic transformations but also modifies its physicochemical properties.
The direct formylation of 1-naphthylamine is an efficient and atom-economical approach to producing N-(1-naphthyl)formamide. While various formylating agents exist, such as acetic formic anhydride or dimethylformamide, formic acid stands out as a preferred reagent due to its low cost, ready availability, and role as a sustainable C1 source.[3][4] This guide will focus primarily on formic acid-mediated synthesis, which represents the most practical, scalable, and environmentally conscious route.
Mechanistic Principles of N-Formylation with Formic Acid
The reaction between an amine and formic acid is fundamentally a nucleophilic acyl substitution. The efficacy of the reaction is dictated by the electrophilicity of the formic acid's carbonyl carbon and the nucleophilicity of the amine's nitrogen atom. The generally accepted mechanism proceeds through several key steps, which can be facilitated by heat or catalysis.
-
Activation of the Formylating Agent: The carbonyl carbon of formic acid is only moderately electrophilic. The reaction can be initiated by protonating the carbonyl oxygen, which significantly enhances its electrophilicity. In catalyst-free methods, this can occur via auto-protonation at elevated temperatures. In catalyzed reactions, a Lewis acid or Brønsted acid catalyst coordinates to the oxygen atom.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the activated carbonyl carbon. This forms a transient tetrahedral intermediate.
-
Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule. This dehydration step is often the rate-limiting step and the driving force for the reaction, especially in methods that actively remove water.[1][6]
-
Deprotonation: The final step is the deprotonation of the nitrogen atom to yield the neutral N-(1-naphthyl)formamide product.
The overall transformation is a condensation reaction that produces one molecule of water for each molecule of formamide formed.
References
- 1. scispace.com [scispace.com]
- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(1-Naphthyl)formamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-(1-Naphthyl)formamide, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structural characteristics, a validated synthesis protocol, and its applications in modern chemical and pharmaceutical research.
Section 1: Molecular Structure and Physicochemical Properties
N-(1-Naphthyl)formamide, with the chemical formula C₁₁H₉NO, is an aromatic amide consisting of a formyl group attached to the amino nitrogen of a 1-naphthylamine scaffold.[1] This structure imparts a unique combination of rigidity from the fused naphthalene ring system and reactivity associated with the secondary amide linkage.
The planarity of the naphthalene rings influences the compound's packing in the solid state, which is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions.[2] X-ray crystallography studies reveal an orthorhombic crystal system for this molecule.[2]
Key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO | [3] |
| Molecular Weight | 171.20 g/mol | [3] |
| CAS Number | 6330-51-4 | [3] |
| Appearance | Colorless to purple needles/crystalline solid | [1][2] |
| Melting Point | 47–50 °C | [1] |
| Boiling Point | 301 °C (for parent amine) | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and ether. | [1] |
Section 2: Synthesis and Mechanistic Insights
The most direct and common method for synthesizing N-(1-Naphthyl)formamide is the N-formylation of 1-naphthylamine using formic acid.[2][4] This reaction is efficient and proceeds by the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the final amide product.[4]
Experimental Protocol: Synthesis of N-(1-Naphthyl)formamide
This protocol describes a robust method for the laboratory-scale synthesis of N-(1-Naphthyl)formamide.
Materials:
-
1-Naphthylamine (C₁₀H₉N)
-
Formic Acid (CH₂O₂, >95%)
-
Ethyl Acetate
-
0.1 M Hydrochloric Acid
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-naphthylamine in a tenfold excess of formic acid.
-
Reaction Execution: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and deionized water.
-
Extraction and Washing: Wash the organic layer sequentially with 0.1 M HCl to remove any unreacted amine, followed by deionized water, and finally a saturated sodium bicarbonate solution to neutralize excess formic acid.[2]
-
Expert Insight: The acidic wash is crucial for purifying the product. 1-Naphthylamine, being basic, forms a water-soluble salt with HCl and is efficiently removed from the organic layer where the neutral amide product remains.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Validation: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(1-Naphthyl)formamide as crystalline needles.[2] Confirm the purity by measuring the melting point and performing spectroscopic analysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of N-(1-Naphthyl)formamide.
Section 3: Spectroscopic Profile
Characterization of N-(1-Naphthyl)formamide is routinely performed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show distinct signals. The formyl proton (CHO) typically appears as a singlet or doublet (due to coupling with N-H) in the downfield region (~8.0-8.5 ppm). The N-H proton signal is a broad singlet, and the seven aromatic protons on the naphthalene ring will appear as a complex multiplet pattern in the aromatic region (~7.4-8.0 ppm).
-
¹³C NMR: The carbonyl carbon of the amide group is a key diagnostic peak, typically appearing around 160-165 ppm. The spectrum will also display multiple signals in the 120-140 ppm range corresponding to the ten carbons of the naphthalene ring.
-
IR Spectroscopy: The infrared spectrum provides clear evidence of the functional groups. Key absorptions include a sharp peak for the N-H stretch (around 3200-3300 cm⁻¹), a strong C=O (amide I band) stretch (around 1660-1680 cm⁻¹), and characteristic peaks for aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 171.2).
Section 4: Applications in Research and Drug Development
N-(1-Naphthyl)formamide serves as a valuable building block in organic synthesis and medicinal chemistry. Its naphthalene core is a privileged scaffold found in numerous pharmacologically active molecules.[5]
-
Intermediate in Pharmaceutical Synthesis: The formamide group can be a precursor to other functional groups or can be incorporated into larger, more complex molecules. For instance, it is an intermediate in the synthesis of N-methyl-1-naphthalenemethanamine, which is a key component for the antifungal agent Terbinafine.[6]
-
Scaffold for Drug Discovery: The naphthylamine moiety is a key structural feature in various biologically active compounds.[5][7] Derivatives of N-(1-Naphthyl)formamide can be synthesized to explore structure-activity relationships (SAR) in the development of new therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[5]
-
Precursor for Heterocyclic Compounds: The molecule can be used in cyclization reactions to form nitrogen-containing heterocyclic systems, which are of significant interest in drug discovery.
Section 5: Safety and Handling
N-(1-Naphthyl)formamide should be handled with care in a laboratory setting. It is an irritant to the skin and eyes. Inhalation or ingestion may be harmful. The parent compound, 1-naphthylamine, is a known carcinogen, and although formylation reduces its reactivity, appropriate safety precautions are necessary.[1][8] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-Formyl-1-naphthylamine (CAS 6330-51-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Formyl-1-naphthylamine (CAS 6330-51-4), also known as N-(1-Naphthyl)formamide. The document delves into its molecular structure, spectroscopic profile, solubility, and key chemical properties. Furthermore, it outlines a detailed synthesis protocol and discusses its applications as a chemical intermediate in organic synthesis. Safety and handling precautions are also summarized to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Molecular Structure
N-Formyl-1-naphthylamine is an organic compound classified as an amide derivative of 1-naphthylamine and formic acid.[1] Its unique structural features, including the naphthalene ring system, impart specific chemical and physical properties that are of interest in various synthetic applications.
Molecular Formula: C₁₁H₉NO[2]
Molecular Weight: 171.20 g/mol [2]
IUPAC Name: N-(naphthalen-1-yl)formamide[1]
Synonyms: 1-Naphthylformamide, N-(1-naphthyl)formamide, N-naphthalen-1-ylformamide[1]
The molecular structure of N-Formyl-1-naphthylamine has been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the molecule is not perfectly planar, with the formyl group being twisted relative to the naphthalene ring. The crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions between the naphthalene rings of adjacent molecules.[3]
Molecular Structure of N-Formyl-1-naphthylamine
Caption: 2D representation of the N-Formyl-1-naphthylamine molecule.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-Formyl-1-naphthylamine is presented in the table below.
| Property | Value | Reference |
| Appearance | White to light yellow or light orange powder/crystals. | [4] |
| Melting Point | 138.0 to 142.0 °C | [4] |
| Purity | >98.0% (GC) | [4] |
| Solubility | While specific quantitative data is limited, it is known to be soluble in ethyl acetate.[3] General principles of organic chemistry suggest it is likely soluble in other common organic solvents such as alcohols, and polar aprotic solvents, and sparingly soluble in non-polar solvents. It is expected to be poorly soluble in water. |
Spectroscopic Profile
The spectroscopic data for N-Formyl-1-naphthylamine are crucial for its identification and characterization in experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The formyl proton (CHO) would likely appear as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region (around 8.0-8.5 ppm). The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will exhibit signals for the carbon atoms of the naphthalene ring in the aromatic region (typically 110-150 ppm). The formyl carbon (C=O) is expected to have a chemical shift in the range of 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of N-Formyl-1-naphthylamine would display characteristic absorption bands corresponding to its functional groups.
-
N-H Stretch: A peak in the region of 3400–3250 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.
-
C=O Stretch: A strong absorption band for the carbonyl group (amide I band) is anticipated in the range of 1680–1640 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic naphthalene ring.
-
C-N Stretch: The C-N stretching vibration would likely appear in the region of 1335–1250 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1600–1400 cm⁻¹ region are expected due to the C=C stretching vibrations within the naphthalene ring.
Synthesis of N-Formyl-1-naphthylamine
N-Formyl-1-naphthylamine can be synthesized through the formylation of 1-naphthylamine. A common and straightforward laboratory-scale procedure involves the reaction of 1-naphthylamine with an excess of formic acid.
Synthesis Workflow
Caption: General workflow for the synthesis of N-Formyl-1-naphthylamine.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of N-Formyl-1-naphthylamine.[3]
Materials:
-
1-Naphthylamine
-
Formic acid (reagent grade)
-
Ethyl acetate
-
Dilute hydrochloric acid (0.1 M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-naphthylamine with a tenfold excess of formic acid.
-
Heat the reaction mixture to 363 K (90 °C) and maintain this temperature for 15 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate, after an appropriate work-up procedure which may include washing with a dilute acid and then a base to remove any unreacted starting materials.[3]
-
Collect the purified crystals of N-Formyl-1-naphthylamine by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality Behind Experimental Choices:
-
Excess Formic Acid: Using a large excess of formic acid serves both as a reagent and a solvent, driving the reaction to completion according to Le Chatelier's principle.
-
Heating: The application of heat is necessary to overcome the activation energy of the formylation reaction and to ensure a reasonable reaction rate.
-
Crystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the isolation of the desired product from byproducts and unreacted starting materials.
Applications in Research and Development
N-Formyl-1-naphthylamine primarily serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of the formamide group, which can be a precursor to other functional groups, and the reactive naphthalene ring.
-
Synthesis of N-substituted Naphthylamines: The formyl group can be hydrolyzed under acidic or basic conditions to regenerate the amino group, providing a route to N-protected 1-naphthylamine which can be deprotected when needed.
-
Precursor for Heterocyclic Compounds: The formamide moiety can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Intermediate in the Synthesis of Biologically Active Molecules: While direct applications in drug development are not extensively documented, its parent compound, 1-naphthylamine, is a known precursor in the synthesis of various dyes and has been investigated for its biological properties.[5] N-Formyl-1-naphthylamine can be a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling N-Formyl-1-naphthylamine. The following information is a summary of the key safety considerations.
-
Hazard Statements: While a specific GHS classification for N-Formyl-1-naphthylamine is not universally available, it is prudent to handle it with care. Based on the safety data for the parent compound, 1-naphthylamine, which is a suspected carcinogen, N-Formyl-1-naphthylamine should be handled as a potentially hazardous substance.
-
Precautionary Statements:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Conclusion
N-Formyl-1-naphthylamine (CAS 6330-51-4) is a valuable organic compound with well-defined physical and chemical properties. Its synthesis from 1-naphthylamine is straightforward, and its structure has been confirmed by crystallographic methods. While its primary role is that of a chemical intermediate, its potential as a building block in the synthesis of more complex and potentially biologically active molecules makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. Naphthylamine preparation and uses | PPTX [slideshare.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
The Crystalline Architecture of N-(1-Naphthyl)formamide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive examination of the crystal structure of N-(1-Naphthyl)formamide, a molecule of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the experimental rationale and the key intermolecular forces that govern the solid-state arrangement of this compound.
Introduction: The Significance of Crystal Structure
The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a fundamental property that dictates a compound's physicochemical characteristics. For professionals in drug development and materials science, a thorough understanding of the crystal structure is paramount. It influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and mechanical properties. The study of N-(1-Naphthyl)formamide's crystal structure provides valuable insights into the interplay of non-covalent interactions, which can inform the design of novel materials and active pharmaceutical ingredients with desired properties.
Synthesis and Crystallization: A Self-Validating Protocol
The synthesis of N-(1-Naphthyl)formamide is a relatively straightforward formylation reaction. The subsequent crystallization is a critical step in obtaining single crystals suitable for X-ray diffraction analysis. The protocol described below is designed to be a self-validating system, where the successful formation of high-quality crystals is indicative of a pure product.
Experimental Protocol: Synthesis of N-(1-Naphthyl)formamide
Objective: To synthesize N-(1-Naphthyl)formamide from 1-naphthylamine and formic acid.
Materials:
-
1-Naphthylamine (purity > 95%)
-
Formic acid (excess)
-
0.1 M Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-naphthylamine with a tenfold excess of formic acid. The excess formic acid serves as both the formylating agent and the solvent, driving the reaction to completion.
-
Reaction Execution: Heat the mixture to 363 K (90 °C) and maintain this temperature for 15 hours with continuous stirring. This extended heating period ensures the complete conversion of the starting material.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess formic acid under reduced pressure using a rotary evaporator. This will yield a purple solid.
-
To the solid, add 10 ml of 0.1 M hydrochloric acid and 60 ml of ethyl acetate. The dilute acid wash is crucial for removing any unreacted 1-naphthylamine by converting it into its water-soluble hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate to remove any residual water.
-
Filter the dried organic layer to remove the magnesium sulfate.
-
-
Crystallization:
-
Allow the filtrate (the ethyl acetate solution) to slowly evaporate at room temperature.
-
Purple, needle-like crystals of N-(1-Naphthyl)formamide will form over a period of several days. The slow evaporation method is chosen to promote the growth of well-ordered, single crystals suitable for X-ray diffraction.
-
Crystal Structure Analysis
The single crystals obtained from the above protocol were analyzed using single-crystal X-ray diffraction to determine the precise arrangement of atoms within the crystal lattice. The data collection was performed on a Bruker APEXII CCD area-detector diffractometer at a temperature of 173 K.[1]
Crystallographic Data
The key crystallographic parameters for N-(1-Naphthyl)formamide are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO |
| Formula Weight | 171.19 |
| Crystal System | Orthorhombic |
| Space Group | P222 |
| Unit Cell Dimensions | a = 4.4639 (2) Å, b = 13.0645 (4) Å, c = 15.8514 (4) Å |
| Volume | 922.72 (6) ų |
| Z | 4 |
| Density (calculated) | 1.357 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 173 K |
| Final R indices [I > 2σ(I)] | R1 = 0.030, wR2 = 0.080 |
Intermolecular Interactions: The Architects of the Crystal Lattice
The stability of the N-(1-Naphthyl)formamide crystal structure is attributed to a network of intermolecular interactions, including hydrogen bonds and π–π stacking.[1] These non-covalent forces dictate the molecular packing and ultimately influence the macroscopic properties of the crystal.
Hydrogen Bonding Network
The crystal structure of N-(1-Naphthyl)formamide features both conventional N—H⋯O hydrogen bonds and weaker C—H⋯O interactions.[1] The N—H of the formamide group acts as a hydrogen bond donor, while the carbonyl oxygen serves as the acceptor. These interactions link the molecules into chains. The presence of these hydrogen bonds is a key stabilizing feature of the crystal lattice.[1]
π–π Stacking Interactions
In addition to hydrogen bonding, π–π stacking interactions between the naphthalene rings of adjacent molecules contribute significantly to the overall stability of the crystal structure.[1] These interactions arise from the electrostatic and van der Waals forces between the electron-rich aromatic rings.
Visualization of the Crystal Packing
The following diagram illustrates the key intermolecular interactions within the crystal lattice of N-(1-Naphthyl)formamide.
Caption: A schematic representation of the key intermolecular interactions in the crystal structure of N-(1-Naphthyl)formamide.
Polymorphism: The Possibility of Alternate Crystalline Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. While only one crystal form of N-(1-Naphthyl)formamide has been reported in the cited literature, the potential for other polymorphs to exist under different crystallization conditions cannot be ruled out. The study of polymorphism in related naphthalene-containing compounds has revealed the existence of multiple crystalline forms.[2][3][4]
Further investigation into the polymorphic landscape of N-(1-Naphthyl)formamide could involve screening for new crystalline forms by varying crystallization parameters such as:
-
Solvent: Employing a range of solvents with different polarities.
-
Temperature: Varying the crystallization temperature.
-
Supersaturation: Controlling the rate of supersaturation.
The discovery of new polymorphs would necessitate a full characterization of their crystal structures and a comparative analysis of their physicochemical properties.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of N-(1-Naphthyl)formamide. The synthesis and crystallization have been presented as a robust and self-validating protocol. The analysis of the crystal structure reveals a well-defined arrangement of molecules stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. While only one polymorph is currently known, the potential for the existence of others warrants further investigation. The insights presented herein are valuable for researchers working on the solid-state characterization of organic molecules and for those in the fields of drug development and materials science who rely on a deep understanding of crystal engineering principles.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Polymorphism in N,N′-dialkyl-naphthalene diimides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Formamide, N-1-naphthalenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formamide, N-1-naphthalenyl-, also known as N-(1-Naphthyl)formamide, is an organic compound featuring a formamide group attached to a naphthalene ring system. Its chemical formula is C₁₁H₉NO and it has a molecular weight of approximately 171.2 g/mol .[1][2] The structural elucidation of this and related N-aryl amide compounds is fundamental in various fields, including medicinal chemistry and materials science, where the amide linkage and aromatic systems are prevalent structural motifs. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously confirming the molecular structure, identifying functional groups, and probing the chemical environment of the constituent atoms. This guide provides an in-depth analysis of the NMR, IR, and MS data for Formamide, N-1-naphthalenyl-, complete with experimental protocols and detailed interpretation of the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution.[3] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon framework can be assembled.
Causality in Experimental Choices
The choice of a deuterated solvent is critical for NMR analysis. Solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. DMSO-d₆ is often preferred for amides due to its ability to better solubilize polar compounds and to slow down the proton exchange of the N-H group, resulting in a sharper, more easily identifiable signal.[3] Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0 ppm.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of high-purity Formamide, N-1-naphthalenyl- in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.
-
Spectrometer Setup: Place the sample tube in the NMR spectrometer. Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As the natural abundance of ¹³C is low, a greater number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Mandatory Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Data Interpretation and Analysis
The structure of Formamide, N-1-naphthalenyl- consists of three distinct regions: the formyl group, the amide linkage, and the naphthalene ring system.
-
¹H NMR Spectrum:
-
Aromatic Protons (7H): The seven protons on the naphthalene ring will appear in the downfield region, typically between δ 7.4 and 8.2 ppm, due to the deshielding effect of the aromatic ring current. The signals will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.
-
Formyl Proton (1H): The proton of the -CHO group is highly deshielded by the adjacent carbonyl group and the nitrogen atom. It is expected to appear as a singlet (or a doublet if coupled to the NH proton) significantly downfield, often above δ 8.0 ppm. Due to restricted rotation around the C-N amide bond, two conformers (cis and trans) can exist, sometimes leading to two separate formyl proton signals.
-
Amide Proton (1H): The N-H proton signal is also found downfield, typically between δ 8.5 and 10.5 ppm in DMSO-d₆. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, typically in the range of δ 160-165 ppm.
-
Aromatic Carbons (10C): The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region (δ 110-140 ppm). Due to the molecule's lack of symmetry, ten distinct signals are expected. The carbon directly attached to the nitrogen (C1) will be shifted further downfield compared to other aromatic carbons.
-
Table 1: Summary of Expected NMR Data for Formamide, N-1-naphthalenyl- (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Naphthalene-H | ~ 7.4 - 8.2 | Multiplet | 7H | Ar-H |
| Formyl-H | ~ 8.2 - 8.5 | Singlet/Doublet | 1H | -CHO |
| Amide-H | ~ 8.5 - 10.5 | Broad Singlet | 1H | -NH- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Naphthalene-C | ~ 110 - 140 | Ar-C |
| Carbonyl-C | ~ 160 - 165 | | | C=O |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The absorption of infrared radiation corresponds to specific molecular vibrations, providing a characteristic "fingerprint" of the compound. For N-aryl amides, the key signatures are the N-H and C=O stretches.[5]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of dry Formamide, N-1-naphthalenyl- with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mandatory Visualization: IR Spectroscopy Experimental Workflow
Caption: Workflow for IR spectroscopic analysis via the KBr method.
Data Interpretation and Analysis
The IR spectrum of Formamide, N-1-naphthalenyl- is dominated by absorptions from the amide and naphthalene moieties. Analysis of a related compound, Propanamide, N-(1-naphthyl)-2-methyl-, provides a strong basis for predicting the key bands.[6]
-
N-H Stretching: A medium to sharp absorption band is expected around 3300-3250 cm⁻¹ , characteristic of the N-H stretching vibration in a secondary amide. Hydrogen bonding in the solid state can broaden this peak.[7]
-
Aromatic C-H Stretching: Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations on the naphthalene ring.
-
Amide I (C=O Stretching): This is one of the most intense and characteristic bands in the spectrum, appearing strongly in the 1680-1650 cm⁻¹ region. Its position reflects the double bond character of the carbonyl group.
-
Amide II (N-H Bending & C-N Stretching): A strong band located around 1550-1530 cm⁻¹ . This band is a result of a coupled vibration involving N-H bending and C-N stretching.
-
Aromatic C=C Stretching: Multiple medium to weak bands will be present in the 1600-1450 cm⁻¹ region, arising from the C=C bond vibrations within the naphthalene ring system.
-
C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, particularly between 800-770 cm⁻¹ , are characteristic of the out-of-plane C-H bending for a 1-substituted naphthalene ring.[6]
Table 2: Summary of Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3300-3250 | N-H Stretching | Secondary Amide | Medium, Sharp/Broad |
| ~3100-3000 | Aromatic C-H Stretching | Naphthyl Ring | Medium to Weak |
| ~1680-1650 | Amide I (C=O Stretching) | Secondary Amide | Strong |
| ~1600-1450 | C=C Stretching | Naphthyl Ring | Medium to Weak |
| ~1550-1530 | Amide II (N-H Bending) | Secondary Amide | Strong |
| ~800-770 | C-H Out-of-Plane Bending | 1-Substituted Naphthyl | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns.[9]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ionization chamber, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, charged fragments and neutral radicals.
-
Analysis: The positively charged ions (both the molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Mandatory Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Data Interpretation and Analysis
The molecular formula of Formamide, N-1-naphthalenyl- is C₁₁H₉NO, giving a monoisotopic mass of 171.07 Da .
-
Molecular Ion Peak (M⁺•): A prominent peak is expected at m/z = 171 . The stability of the aromatic naphthalene ring should allow for a relatively intense molecular ion peak, which is crucial for confirming the molecular weight.[10]
-
Key Fragmentation Patterns: The fragmentation of N-aryl amides is often directed by the stability of the resulting ions.[11]
-
Loss of the formyl radical (-•CHO): Cleavage of the N-C(O) bond would result in the loss of a 29 Da radical, leading to a peak at m/z = 142 . This fragment corresponds to the stable naphthylamine radical cation.
-
Formation of the naphthyl cation: Subsequent loss of a hydrogen atom and nitrogen from the m/z 142 fragment could lead to the highly stable naphthyl cation at m/z = 127 .
-
Formation of a benzoyl-type cation: Cleavage of the N-naphthalene bond can lead to a fragment at m/z = 44 ([HCONH]⁺) or related ions, though the formation of the naphthyl cation is typically more favorable.
-
Table 3: Summary of Expected Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 171 | [M]⁺• | [C₁₁H₉NO]⁺• | Molecular Ion |
| 142 | [M - CHO]⁺ | [C₁₀H₈N]⁺ | Loss of formyl radical |
| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | Naphthyl cation |
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of Formamide, N-1-naphthalenyl-. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen skeleton, IR spectroscopy confirms the presence of the key amide and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide outlines the foundational principles, field-proven experimental protocols, and logical interpretation strategies essential for researchers utilizing these powerful analytical techniques.
References
- 1. calpaclab.com [calpaclab.com]
- 2. N-Formyl-1-naphthylamine | 6330-51-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of N-(1-Naphthyl)formamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Naphthyl)formamide, a derivative of formamide and naphthalene, is a crystalline solid with significant potential in various fields of chemical research and development, including as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility in a range of organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the solubility characteristics of N-(1-Naphthyl)formamide, blending theoretical predictions with practical experimental methodologies to offer a robust resource for laboratory and industrial applications.
The molecular structure of N-(1-Naphthyl)formamide, featuring a bulky, nonpolar naphthyl group and a polar formamide moiety capable of hydrogen bonding, suggests a nuanced solubility profile. This guide will delve into the theoretical underpinnings of its solubility, provide estimated solubility data in common organic solvents, and present a detailed protocol for the experimental determination of its solubility, thereby equipping researchers with the knowledge to confidently handle this compound.
dot
Caption: Molecular Structure of N-(1-Naphthyl)formamide.
Physicochemical Properties of N-(1-Naphthyl)formamide
A foundational understanding of the physicochemical properties of N-(1-Naphthyl)formamide is essential for interpreting its solubility behavior. These properties influence how the molecule interacts with different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | --INVALID-LINK-- |
| Molecular Weight | 171.2 g/mol | --INVALID-LINK-- |
| Melting Point | 138.0 to 142.0 °C | --INVALID-LINK-- |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Crystal Structure | Orthorhombic | --INVALID-LINK--[1] |
The crystal structure of N-(1-Naphthyl)formamide is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions.[1] These strong intermolecular forces in the solid state must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Framework for Solubility: Hansen Solubility Parameters
To predict the solubility of N-(1-Naphthyl)formamide in various organic solvents, the Hansen Solubility Parameter (HSP) approach provides a powerful theoretical framework.[2] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The central principle is that "like dissolves like," meaning that substances with similar HSP values are more likely to be miscible.
The distance (Ra) between the HSP of a solute (in this case, N-(1-Naphthyl)formamide) and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility. This distance is calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Where subscripts 1 and 2 refer to the solute and solvent, respectively.
To provide a more quantitative prediction, the Relative Energy Difference (RED) number is often used:
RED = Ra / R₀
Where R₀ is the interaction radius of the solute. A RED value less than 1 suggests high affinity and likely solubility, a value close to 1 indicates borderline solubility, and a value greater than 1 suggests low affinity and likely insolubility.
dot
Caption: Visualization of the Hansen Solubility Sphere concept.
Estimated Hansen Solubility Parameters of N-(1-Naphthyl)formamide
The molecular structure of N-(1-Naphthyl)formamide (C₁₁H₉NO) can be broken down into the following groups for the purpose of this estimation:
-
Aromatic Carbon (in a fused ring system): 10 x >C< (aromatic)
-
Amide Group: 1 x -CONH-
Based on the group contribution values provided in the literature, the estimated Hansen Solubility Parameters for N-(1-Naphthyl)formamide are presented below:
| Parameter | Estimated Value (MPa⁰·⁵) |
| δD (Dispersion) | 20.5 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 7.0 |
These estimated values provide a basis for predicting the solubility of N-(1-Naphthyl)formamide in a wide array of organic solvents.
Estimated Solubility Profile of N-(1-Naphthyl)formamide
Using the estimated HSP for N-(1-Naphthyl)formamide, we have calculated the Hansen solubility parameter distance (Ra) and the Relative Energy Difference (RED) for a selection of common organic solvents. For the purpose of this estimation, an interaction radius (R₀) of 8.0 MPa⁰·⁵ has been assumed, which is a typical value for small organic molecules.
The following table summarizes the estimated solubility of N-(1-Naphthyl)formamide in various organic solvents, ranked from the most to the least favorable based on the calculated RED number.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (MPa⁰·⁵) | RED | Estimated Solubility |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.8 | 1.1 | Good |
| Pyridine | 19.0 | 8.8 | 5.9 | 3.1 | 0.4 | High |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.3 | 0.5 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 6.9 | 0.9 | Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.2 | 0.7 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 5.4 | 0.7 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.9 | 0.7 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 9.7 | 1.2 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 18.1 | 2.3 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.2 | 1.8 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.9 | 1.5 | Moderate |
| n-Hexane | 14.9 | 0.0 | 0.0 | 13.9 | 1.7 | Low |
Disclaimer: The solubility estimations presented in this table are based on theoretical calculations and should be used as a guide for solvent selection. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination: The Gravimetric Method
For precise and accurate determination of the solubility of N-(1-Naphthyl)formamide, the gravimetric method is a reliable and straightforward technique. This method involves preparing a saturated solution, taking a known mass of the solution, evaporating the solvent, and weighing the remaining solute.
Apparatus and Materials
-
N-(1-Naphthyl)formamide (solute)
-
Selected organic solvent
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum oven
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of N-(1-Naphthyl)formamide to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry glass vial.
-
Accurately weigh the vial containing the solution to determine the total mass of the saturated solution.
-
Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive solvents.
-
Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.
-
Weigh the vial containing the dry solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of the saturated solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)
-
Mass of the solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of the solvent (m_solvent): m_solution - m_solute
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
dot
Caption: Workflow for the Gravimetric Determination of Solubility.
Conclusion
This technical guide provides a comprehensive overview of the solubility of N-(1-Naphthyl)formamide in organic solvents, tailored for researchers and professionals in the chemical and pharmaceutical sciences. By integrating theoretical predictions based on Hansen Solubility Parameters with a detailed, practical protocol for experimental verification, this document serves as a valuable resource for solvent selection, process optimization, and formulation development involving this versatile compound. The provided estimated solubility data offers a rational starting point for experimental work, while the detailed gravimetric method ensures that precise and reliable solubility data can be obtained in the laboratory.
References
Formamide, N-1-naphthalenyl- molecular weight and formula
An In-Depth Technical Guide to Formamide, N-1-naphthalenyl-
Abstract
Formamide, N-1-naphthalenyl-, also known as N-(1-Naphthyl)formamide, is a distinct chemical entity belonging to the amide family, characterized by a formyl group attached to the nitrogen of 1-naphthylamine. While not a household name, this compound serves as a crucial building block in synthetic organic chemistry and holds latent potential in the development of analytical reagents and novel therapeutic agents. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, structural chemistry, applications, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Molecular and Physical Properties
The foundational attributes of a molecule are critical for predicting its behavior and planning its application in experimental settings. Formamide, N-1-naphthalenyl- is a solid at room temperature, possessing a unique combination of a planar naphthalene ring system and a polar amide group.
Caption: Chemical structure of Formamide, N-1-naphthalenyl-.
Quantitative Data Summary
The physicochemical properties of Formamide, N-1-naphthalenyl- are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.2 g/mol | [1] |
| CAS Number | 6330-51-4 | [1] |
| Appearance | White to light yellow/orange powder/crystal | [2] |
| Purity | Typically ≥98% | [1] |
| Melting Point | 138-142 °C | [2] |
| Crystal System | Orthorhombic | [3] |
Structural Chemistry Insights
X-ray crystallography studies reveal that in its solid state, Formamide, N-1-naphthalenyl- molecules are organized in a crystal lattice stabilized by a network of intermolecular hydrogen bonds.[3] Specifically, N—H···O and C—H···O interactions, along with π–π stacking between the naphthalene rings, are the dominant forces.[3] This ordered arrangement and the strong intermolecular forces are consistent with its solid nature and relatively high melting point. All bond lengths and angles within the molecule are within normal ranges, indicating a stable, low-energy conformation.[3]
Synthesis and Characterization
The synthesis of Formamide, N-1-naphthalenyl- is straightforward and can be accomplished efficiently in a laboratory setting. Its characterization relies on standard analytical techniques to confirm its identity and purity.
Laboratory Synthesis Protocol
The most direct method for synthesizing N-(1-Naphthyl)formamide is through the N-formylation of 1-naphthylamine. A procedure adapted from established literature provides a reliable pathway.[3]
Causality of Experimental Choices:
-
Reactants: 1-Naphthylamine is the amine source, and formic acid serves as both the formylating agent and the solvent.
-
Excess Formic Acid: Using a significant excess of formic acid drives the reaction equilibrium towards the product side, ensuring a high conversion of the starting amine. It also obviates the need for an additional solvent.
-
Heating: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration.
Caption: Workflow for the laboratory synthesis of N-(1-Naphthyl)formamide.
Step-by-Step Methodology:
-
Charging the Reactor: In a round-bottom flask equipped with a reflux condenser, combine commercially available 1-naphthylamine with a tenfold excess of formic acid.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting amine.
-
Workup: Allow the reaction mixture to cool to ambient temperature. Slowly pour the solution into a beaker of cold water, which will cause the less soluble product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid cake on the filter with copious amounts of water to remove residual formic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to yield the final N-(1-Naphthyl)formamide.
Spectroscopic Characterization
Confirming the structure of the synthesized product is essential. The following are the expected spectroscopic signatures.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to show distinct signals for the formyl proton (CHO) as a singlet, the amide proton (NH) as a broad singlet, and a complex multiplet pattern in the aromatic region corresponding to the seven protons of the naphthalene ring system.[4]
-
¹³C NMR: The carbon spectrum should reveal a signal for the carbonyl carbon around 160-170 ppm, along with multiple signals in the aromatic region (110-140 ppm) corresponding to the ten carbons of the naphthalene ring.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected absorption bands include:
-
~3300 cm⁻¹: A medium, sharp peak corresponding to the N-H stretching vibration of the secondary amide.[5]
-
1680-1640 cm⁻¹: A strong absorption known as the "Amide I" band, which arises from the C=O stretching vibration.[5]
-
~1540 cm⁻¹: A strong "Amide II" band resulting from a combination of N-H bending and C-N stretching.[5]
-
3100-3000 cm⁻¹ & 1600-1450 cm⁻¹: Multiple medium-to-weak bands from aromatic C-H and C=C stretching of the naphthyl ring, respectively.[5]
-
800-770 cm⁻¹: A strong C-H out-of-plane bending band, characteristic of 1-substituted naphthalenes.[5]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at an m/z value of 171, corresponding to the molecular weight of the compound.
Applications in Research and Development
Formamide, N-1-naphthalenyl- is primarily valued as a chemical intermediate. Its utility stems from the reactivity of the formamide group and the unique properties of the naphthalene scaffold.
Precursor for Analytical Reagents: The Griess Test
One of the most significant applications of this compound is as a direct precursor to N-(1-Naphthyl)ethylenediamine.[6] This diamine is the critical coupling component in the Griess test, a widely used colorimetric method for the quantitative analysis of nitrite and nitrate ions.[6] The Griess test is indispensable in various fields:
-
Biomedical Research: For measuring nitric oxide (NO) production in biological samples, as NO is rapidly converted to nitrite and nitrate.
-
Environmental Analysis: For determining nitrate/nitrite levels in water, a key indicator of water quality.
-
Food Science: For monitoring nitrite concentrations used as preservatives in cured meats.
Caption: Logical pathway from Formamide, N-1-naphthalenyl- to the Griess Reagent.
A Scaffold in Drug Discovery
The naphthalene ring is a privileged scaffold in medicinal chemistry. Naphthyl-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. For instance, formamidine pesticides, which share structural similarities, are known for their biological activity.[7] N-(1-Naphthyl)formamide serves as a valuable starting material for generating libraries of more complex molecules. Researchers can modify the formyl group or the naphthalene ring to explore structure-activity relationships (SAR) in the quest for new therapeutic leads.
Safety, Handling, and Storage
As a research chemical, proper handling of Formamide, N-1-naphthalenyl- is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, a robust safety profile can be constructed by considering the hazards associated with its constituent parts: the formamide functional group and the naphthylamine core.
-
Formamide Hazards: Formamide itself is classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer.[8]
-
Aromatic Amine Hazards: Naphthylamine derivatives can cause skin and eye irritation.[9]
Hazard Profile:
-
Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing genetic defects, cancer, and damage to fertility or the unborn child through prolonged exposure.
-
Physical Hazards: Combustible solid. Avoid dust formation, which can create an explosive mixture with air.
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat and ignition sources.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
Formamide, N-1-naphthalenyl- is more than a simple organic molecule; it is a versatile tool for the modern scientist. Its well-defined structure, straightforward synthesis, and role as a precursor to vital analytical reagents and potential drug scaffolds make it a compound of significant interest. By understanding its core properties, synthetic pathways, and safety requirements, researchers can effectively and safely leverage this chemical building block to advance their scientific and developmental goals.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 6330-51-4 Cas No. | N-(1-Naphthyl)formamide | Apollo [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 7. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Formamide, N-1-naphthalenyl-
This guide provides a comprehensive overview of Formamide, N-1-naphthalenyl-, a compound of interest to researchers in organic synthesis and medicinal chemistry. This document delves into its historical discovery, detailed synthetic protocols, physicochemical characterization, and a discussion of its potential, yet underexplored, applications in drug development.
Introduction and Historical Context
Formamide, N-1-naphthalenyl-, also known as N-(1-naphthyl)formamide, is an organic compound featuring a formamide group attached to the 1-position of a naphthalene ring. While not as extensively studied as some other naphthalene derivatives, its history is rooted in the foundational work on isonitrile synthesis.
The synthesis of N-aryl formamides, including the naphthalenyl variant, is often linked to the broader exploration of isocyanide chemistry. A key historical reference in this area is the work of Ugi and colleagues in 1965.[1][2][3] Their extensive research on isonitrile syntheses provided methods that could be readily adapted for the preparation of a wide array of formamides from primary amines. A later crystallographic study in 2007 explicitly references a known procedure from this 1965 work for the synthesis of N-(1-Naphthyl)formamide, highlighting the enduring relevance of this early synthetic methodology.
The naphthalene scaffold itself is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This provides a strong rationale for the continued interest in novel naphthalene-containing small molecules like Formamide, N-1-naphthalenyl-.
Synthesis and Characterization
The synthesis of Formamide, N-1-naphthalenyl- is a straightforward and well-documented procedure. The most common and efficient method involves the direct formylation of 1-naphthylamine with formic acid.
Synthetic Protocol
The following protocol is adapted from a procedure that follows the original work of Ugi et al. (1965).
Experimental Protocol: Synthesis of N-(1-Naphthyl)formamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, commercially available 1-naphthylamine (purity >95%) is suspended in a tenfold excess of formic acid.
-
Reaction Conditions: The reaction mixture is heated to 363 K (90 °C) and maintained at this temperature for 15 hours with continuous stirring.
-
Work-up:
-
After the reaction is complete, the excess formic acid is removed under vacuum, yielding a solid residue.
-
The solid is then treated with a biphasic mixture of dilute hydrochloric acid (0.1 M HCl) and ethyl acetate.
-
The organic layer is separated from the aqueous layer.
-
-
Purification:
-
The organic layer is dried over anhydrous magnesium sulfate and then filtered.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Crystals of N-(1-naphthyl)formamide can be grown from the filtrate for further purification if necessary.
-
This procedure provides a reliable and scalable method for the preparation of Formamide, N-1-naphthalenyl- in a laboratory setting.
Figure 1: Synthetic workflow for N-(1-Naphthyl)formamide.
Physicochemical Properties and Characterization Data
A comprehensive understanding of a compound's physicochemical properties is crucial for its application in research and development.
| Property | Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| CAS Number | 6330-51-4 |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 138.0 to 142.0 °C |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Detailed NMR spectra are available and confirm the structure of N-(1-naphthyl)formamide.
-
Infrared (IR) Spectroscopy: The IR spectrum of formamide and its derivatives typically shows characteristic peaks for the N-H and C=O stretching vibrations.
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.
Biological Activity and Potential Applications in Drug Development
A thorough review of the scientific literature reveals a notable absence of specific studies on the biological activity of Formamide, N-1-naphthalenyl-. While this indicates an underexplored area of research, the well-documented pharmacological importance of the naphthalene scaffold suggests potential avenues for investigation.
The Naphthalene Moiety as a Pharmacophore
The naphthalene ring system is a key structural feature in a variety of therapeutic agents. Its rigid, lipophilic nature allows it to participate in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions. Derivatives of naphthalene have demonstrated a broad range of biological activities, including:
-
Anticancer Activity: Naphthalimide derivatives, for example, are known to intercalate with DNA and have been investigated as potent antitumor agents.[7][8][9][10]
-
Anti-inflammatory Effects: Several naphthalene derivatives have been shown to possess anti-inflammatory properties.[11][12][13][14]
-
Antimicrobial Properties: The naphthalene nucleus is present in several antifungal and antibacterial compounds.[4][6]
Given this precedent, it is plausible that Formamide, N-1-naphthalenyl- could serve as a scaffold for the development of novel therapeutic agents in these areas.
Figure 2: Potential research avenues for Formamide, N-1-naphthalenyl-.
Future Directions and Causality in Experimental Design
The lack of biological data for Formamide, N-1-naphthalenyl- presents an opportunity for novel research. A logical first step would be to perform broad in vitro screening against a panel of cancer cell lines to assess for any cytotoxic effects. Should any activity be observed, subsequent mechanistic studies could be designed to determine the mode of action.
Similarly, screening in relevant assays for anti-inflammatory and antimicrobial activity would be warranted. The choice of specific assays should be guided by the known mechanisms of action of other bioactive naphthalene derivatives. For instance, given the anti-inflammatory activity of some naphthalene-containing compounds, initial screens could focus on the inhibition of key inflammatory mediators.
Conclusion
Formamide, N-1-naphthalenyl- is a readily accessible compound with a firm grounding in the history of organic synthesis. While its own biological profile remains to be elucidated, its structural similarity to a host of pharmacologically active naphthalene derivatives makes it an intriguing candidate for future drug discovery efforts. This guide provides the necessary foundational knowledge, from its synthesis to its characterization, to empower researchers to explore the untapped potential of this molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 10. An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity | MDPI [mdpi.com]
- 11. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 14. researchgate.net [researchgate.net]
N-(1-Naphthyl)formamide: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of a Formamide in Complex Synthesis
In the landscape of organic synthesis, the true value of a building block is measured by its versatility, reliability, and the ultimate complexity of the molecules it can efficiently generate. N-(1-Naphthyl)formamide, a seemingly simple derivative of naphthalene, emerges as a potent and multifaceted scaffold for the construction of a diverse array of bioactive molecules. Its strategic importance lies not just in its naphthalene core, a recurrent motif in pharmacologically active compounds, but in the nuanced reactivity of its formamide group. This guide, intended for the discerning chemist in academia and industry, delves into the core chemical principles and practical applications of N-(1-Naphthyl)formamide, moving beyond a mere recitation of reactions to an exploration of the causality behind its synthetic utility. We will explore its role as a precursor to key reactive intermediates and its application in the synthesis of heterocyclic systems with profound implications for medicinal chemistry.
Core Molecular Profile of N-(1-Naphthyl)formamide
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
Structural and Physical Characteristics
N-(1-Naphthyl)formamide (C₁₁H₉NO) is a crystalline solid with a molecular weight of 171.2 g/mol .[1] Its structure is characterized by a formyl group attached to the nitrogen of 1-naphthylamine. X-ray crystallographic studies reveal that the molecule has a planar naphthalene ring system. The crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions, which influence its solid-state properties and solubility.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.2 g/mol | [1] |
| CAS Number | 6330-51-4 | [1] |
| Appearance | Typically a solid | [2] |
| Crystal System | Orthorhombic | [2] |
Synthesis of N-(1-Naphthyl)formamide
The most direct and common synthesis of N-(1-Naphthyl)formamide involves the formylation of 1-naphthylamine. This reaction is typically achieved by heating 1-naphthylamine with an excess of formic acid.[2] The excess formic acid acts as both the formylating agent and the solvent.
Experimental Protocol: Synthesis of N-(1-Naphthyl)formamide [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-naphthylamine in a tenfold excess of formic acid.
-
Reaction Execution: Heat the mixture to reflux and maintain for a period sufficient for complete conversion (typically monitored by TLC).
-
Work-up: After cooling to room temperature, remove the excess formic acid under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate, after an aqueous work-up to remove any remaining acid.[2]
Key Transformations and Synthetic Utility
The synthetic power of N-(1-Naphthyl)formamide lies in its ability to serve as a precursor to several highly reactive and synthetically valuable intermediates.
Dehydration to 1-Naphthyl Isocyanide: A Gateway to Diverse Functionalities
One of the most important transformations of N-(1-Naphthyl)formamide is its dehydration to 1-naphthyl isocyanide. Isocyanides are versatile building blocks in organic synthesis, known for their unique reactivity in multicomponent reactions and as ligands in organometallic chemistry.[3][4]
The dehydration is typically accomplished using strong dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base, like triethylamine (TEA).[3][4][5]
Mechanism Insight: The reaction proceeds via the formation of an intermediate imidoyl chloride upon reaction of the formamide with POCl₃. Subsequent elimination of HCl, facilitated by the base, yields the isocyanide.
Experimental Protocol: Synthesis of 1-Naphthyl Isocyanide [4]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(1-Naphthyl)formamide in a suitable solvent such as anhydrous triethylamine.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto ice water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 1-naphthyl isocyanide, which can be further purified by distillation or chromatography.
Cyclization Reactions: Building Heterocyclic Cores
N-(1-Naphthyl)formamide and its derivatives are excellent substrates for intramolecular cyclization reactions to construct fused heterocyclic systems, which are prevalent in many pharmaceutical agents.
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[6][7][8][9][10] While N-(1-Naphthyl)formamide itself is not a direct substrate, its derivatives, where the formyl group is replaced by a larger acyl group and the naphthalene is appropriately substituted, can undergo this cyclization. The resulting dihydroisoquinoline core is a key structural motif in many alkaloids and other biologically active compounds.
Mechanism Insight: The reaction is an intramolecular electrophilic aromatic substitution. A dehydrating agent, such as POCl₃ or P₂O₅, activates the amide carbonyl group, making it a better electrophile.[6][10] The electron-rich aromatic ring then attacks the activated carbonyl carbon, leading to cyclization. Subsequent elimination of water yields the dihydroisoquinoline.
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds.[11][12][13][14][15] In the context of N-(1-Naphthyl)formamide, the naphthalene ring is sufficiently electron-rich to undergo this reaction, leading to the introduction of a formyl group onto the aromatic core. This reaction expands the synthetic utility of the scaffold by introducing another functional group for further elaboration.
Mechanism Insight: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted formamide (like DMF) and a dehydrating agent (like POCl₃).[13] This electrophilic species is then attacked by the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.[11]
Application in the Synthesis of Bioactive Molecules
The true testament to the utility of N-(1-Naphthyl)formamide as a building block is its application in the synthesis of molecules with significant biological activity.
Precursor to Naphthalimide-Based Antitumor Agents
Naphthalimides are a class of compounds known for their potent antitumor properties.[16][17][18][19][20] Several naphthalimide derivatives, such as amonafide and mitonafide, have been investigated in clinical trials.[18] The synthesis of these compounds often starts from substituted 1,8-naphthalic anhydrides. While not a direct precursor to the naphthalimide core itself, derivatives of N-(1-naphthyl)formamide can be elaborated to introduce the necessary functionalities for subsequent cyclization to form the imide ring. For instance, functional groups can be introduced onto the naphthalene ring via electrophilic substitution, and the formamide group can be hydrolyzed back to the amine for subsequent reaction with a dicarboxylic acid or anhydride.
A study on novel 1,8-naphthalimide derivatives demonstrated significant antitumor activity against various cancer cell lines. For example, certain derivatives showed IC₅₀ values in the low micromolar range against A549 (non-small cell lung cancer) and Hela (cervical cancer) cell lines.[16][17][19]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 5b | Hela | 3.64 | [17] |
| Derivative 5f | Hela | 3.67 | [17] |
| Derivative 5i | Hela | 3.57 | [17] |
| Derivative 7 | A549 | 2.8 | [16] |
| Derivative 11 | A549 | 2.9 | [16] |
| Compound 26a | SMMC7721 | 1-10 | [20] |
| Compound 28 | Colon/Breast Cancer | 0.3-0.8 | [20] |
These findings underscore the potential of the naphthalimide scaffold, accessible from naphthalene-based starting materials, in the development of new anticancer agents.
Synthesis of Antifungal Agents
The naphthalene moiety is also present in some antifungal agents.[21] Derivatives of N-(1-naphthyl)formamide can be utilized in the synthesis of novel antifungal compounds. For instance, the formamide can be reduced to a methylamine, which can then be further elaborated. The resulting secondary and tertiary amines can be tested for their antifungal activity. Studies have shown that certain N-substituted naphthylamine derivatives exhibit promising activity against various fungal strains.[21]
Safety and Handling
N-(1-Naphthyl)formamide should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion: A Building Block of Strategic Importance
N-(1-Naphthyl)formamide is more than just a simple derivative; it is a strategic building block that offers multiple avenues for the synthesis of complex and biologically relevant molecules. Its ability to be readily converted into the highly reactive 1-naphthyl isocyanide, and its utility in constructing fused heterocyclic systems like dihydroisoquinolines and functionalized naphthalenes, make it an invaluable tool for the synthetic chemist. The demonstrated success in synthesizing potent antitumor and antifungal agents from related scaffolds further solidifies the importance of the 1-naphthyl moiety in drug discovery. As the quest for novel therapeutics continues, the creative and strategic application of versatile building blocks like N-(1-Naphthyl)formamide will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-(1-Naphthyl)formamide in Materials Science
These application notes provide researchers, scientists, and drug development professionals with a technical guide to the potential uses of N-(1-Naphthyl)formamide as a versatile building block in the synthesis of advanced functional materials. While direct applications of N-(1-Naphthyl)formamide in materials science are not extensively documented, its chemical structure, featuring a reactive formamide group and a bulky, aromatic naphthyl moiety, presents significant opportunities for the development of novel polymers with tailored properties for electronics and other advanced applications. This guide will focus on scientifically grounded, potential applications, complete with detailed synthetic protocols.
Introduction to N-(1-Naphthyl)formamide
N-(1-Naphthyl)formamide (C₁₁H₉NO) is a stable, crystalline organic compound.[1] Its molecular structure is characterized by a formamide group attached to the 1-position of a naphthalene ring. The presence of the planar and aromatic naphthalene unit suggests its utility in materials where π-π stacking interactions can be exploited to induce molecular ordering. The formamide group, while stable, can be chemically transformed into more reactive functionalities, making N-(1-Naphthyl)formamide an excellent and storable precursor for the synthesis of functional monomers.
Physicochemical Properties of N-(1-Naphthyl)formamide
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Crystal System | Orthorhombic | [1] |
| Melting Point | 138.0 to 142.0 °C |
Synthesis of N-(1-Naphthyl)formamide
The synthesis of N-(1-Naphthyl)formamide is a straightforward and high-yielding process, making it an accessible starting material for further chemical modifications.
Protocol: Synthesis of N-(1-Naphthyl)formamide
This protocol is adapted from established procedures for the formylation of primary amines.[1]
Materials:
-
1-Naphthylamine
-
Formic acid (excess)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylamine in a tenfold excess of formic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, carefully neutralize the excess formic acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(1-Naphthyl)formamide.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Application Note 1: A Versatile Precursor to N-(1-Naphthyl)isocyanide for Poly(isocyanide) Synthesis
The formamide group of N-(1-Naphthyl)formamide can be readily dehydrated to yield the corresponding isocyanide.[2][3][4] Isocyanides are a class of reactive monomers that can undergo polymerization to form poly(isocyanide)s, which are known for their rigid, helical structures and have potential applications in chiral separations, catalysis, and as novel biomaterials.[5][6]
Protocol: Synthesis of N-(1-Naphthyl)isocyanide
This protocol utilizes phosphorus oxychloride for the dehydration of the formamide.[2][3][4]
Materials:
-
N-(1-Naphthyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[7]
-
Three-neck round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve N-(1-Naphthyl)formamide and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of ice-cold water.
-
Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent and remove the solvent under reduced pressure. The resulting crude N-(1-Naphthyl)isocyanide should be used immediately in the next step due to the potential instability and strong odor of isocyanides.
-
Protocol: Polymerization of N-(1-Naphthyl)isocyanide
The polymerization of isocyanides can be initiated by various transition metal catalysts.
Materials:
-
N-(1-Naphthyl)isocyanide (freshly prepared)
-
Anhydrous toluene
-
Polymerization catalyst (e.g., NiCl₂ or a palladium-based catalyst)
-
Inert atmosphere
Procedure:
-
Catalyst Preparation: Prepare a solution of the chosen catalyst in anhydrous toluene in a Schlenk flask under an inert atmosphere.
-
Monomer Addition: Slowly add a solution of freshly prepared N-(1-Naphthyl)isocyanide in anhydrous toluene to the catalyst solution at room temperature.
-
Polymerization: Stir the reaction mixture at room temperature for 24-48 hours. The formation of the polymer may be indicated by an increase in viscosity or the precipitation of a solid.
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Workflow for Poly(1-naphthylisocyanide) Synthesis
Caption: Synthetic pathway from 1-Naphthylamine to Poly(1-naphthylisocyanide).
Application Note 2: A Potential Precursor for N-Vinyl-1-Naphthylamine Monomer
Vinyl-containing monomers are of paramount importance in materials science, forming the basis of a vast array of polymers with diverse applications. The synthesis of N-vinylformamide is well-established.[8][9][10] By analogy, N-(1-Naphthyl)formamide could potentially be a precursor to N-vinyl-1-naphthylamine, a monomer that would introduce the bulky and electronically active naphthyl group into a polymer backbone. Polymers containing naphthyl groups have been investigated for their dielectric properties and their ability to influence the morphology of adjacent layers in electronic devices.[11]
Proposed Synthesis of N-Vinyl-1-Naphthylamine
A potential, albeit hypothetical, two-step synthetic route could involve the reduction of the formamide to a methylamine, followed by a dehydrogenation or an alternative vinylation reaction. A more direct, though challenging, approach could be the direct vinylation of the N-H bond. Given the lack of direct literature precedent, this remains an area for exploratory research.
Protocol: Polymerization of N-Vinyl-1-Naphthylamine
Assuming the successful synthesis of N-vinyl-1-naphthylamine, it could be polymerized using standard radical polymerization techniques.
Materials:
-
N-Vinyl-1-naphthylamine (hypothetical monomer)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the N-vinyl-1-naphthylamine monomer and the radical initiator in the anhydrous solvent.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for 12-24 hours.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Proposed Pathway to Poly(N-vinyl-1-naphthylamine)
Caption: Proposed synthetic route to Poly(N-vinyl-1-naphthylamine).
Conclusion
N-(1-Naphthyl)formamide, while not a functional material in its own right, represents a highly promising and accessible starting material for the synthesis of novel polymers. Its conversion to N-(1-Naphthyl)isocyanide opens a direct pathway to rigid-rod helical polymers with potential applications in advanced materials. Furthermore, its potential as a precursor to vinyl-containing naphthyl monomers warrants further investigation for the development of new dielectric and semiconducting polymers. The protocols and application notes provided herein offer a solid foundation for researchers to explore the untapped potential of this versatile chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Transition Metal-Mediated Polymerization of Isocyanides | Scilit [scilit.com]
- 6. Functional Isocyanide-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-VINYLFORMAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. WO2004020395A1 - Synthesis of n-vinyl formamide - Google Patents [patents.google.com]
- 10. CN102746177B - Synthetic method for N-vinylformamide - Google Patents [patents.google.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Application Note & Protocol: High-Efficiency N-Formylation of 1-Naphthylamine using Acetic Formic Anhydride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental procedure for the N-formylation of 1-naphthylamine to synthesize N-(1-naphthyl)formamide. N-formylation is a fundamental chemical transformation in organic synthesis, crucial for installing protecting groups on amines, and for the synthesis of various pharmaceutical and agrochemical intermediates.[1] This protocol utilizes a highly efficient method employing acetic formic anhydride, generated in situ from formic acid and acetic anhydride. This approach is distinguished by its mild reaction conditions, rapid completion time, and high yields, making it a superior choice for many applications.[2] We will delve into the underlying reaction mechanism, provide a step-by-step laboratory protocol, outline safety precautions, and present a comprehensive guide for the successful synthesis and purification of the target compound.
Introduction: The Significance of N-Formylation
Formamides are versatile intermediates in organic chemistry. They serve as key precursors for the synthesis of isocyanides, are used in Vilsmeier-Haack reactions, and function as an essential protecting group for primary and secondary amines. The N-formylation of aromatic amines, such as 1-naphthylamine, is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. The resulting product, N-(1-naphthyl)formamide, is a valuable building block in medicinal chemistry and materials science.
Several reagents can achieve N-formylation, including pure formic acid, formylating agents activated by coupling reagents, and mixed anhydrides.[3][4] The use of acetic formic anhydride, prepared in situ, is particularly advantageous due to its high reactivity, which allows for reactions to proceed to completion in under 15 minutes, often at low temperatures, and with near-quantitative yields.[2]
Reaction Mechanism: The Acyl Substitution Pathway
The N-formylation of 1-naphthylamine with acetic formic anhydride follows a nucleophilic acyl substitution mechanism. The process begins with the in situ formation of the mixed anhydride from acetic anhydride and formic acid. The formyl group's carbonyl carbon in the resulting acetic formic anhydride is more electrophilic and less sterically hindered than the acetyl carbonyl.[5] Consequently, the lone pair of electrons on the nitrogen atom of 1-naphthylamine preferentially attacks this formyl carbon. This nucleophilic attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating the more stable acetate ion as a leaving group, to yield the protonated formamide. A final deprotonation step results in the neutral N-(1-naphthyl)formamide and acetic acid as a byproduct.[1]
Experimental Protocol
This section details the step-by-step procedure for the N-formylation of 1-naphthylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1-Naphthylamine | ≥98% | Sigma-Aldrich | 134-32-7 |
| Acetic Anhydride | Reagent Grade | Fisher Scientific | 108-24-7 |
| Formic Acid | ≥95% | Sigma-Aldrich | 64-18-6 |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | 109-99-9 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Sodium Bicarbonate | Saturated Aq. Sol. | LabChem | 144-55-8 |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flasks (flame-dried)
-
Magnetic stirrer and stir bars
-
Ice-salt bath or cryocooler
-
Syringes and needles
-
Cannula for liquid transfer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Procedure
Part A: Preparation of Acetic Formic Anhydride (AFA) in situ
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add acetic anhydride (1.2 equivalents).
-
Cool the flask to -20 °C using a cryocooler or an acetone/dry ice bath.
-
Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride.
-
Stir the mixture at -20 °C for 20 minutes to ensure the complete formation of the acetic formic anhydride. This solution should be used immediately.[1]
Part B: N-Formylation Reaction
-
In a separate flame-dried 100 mL round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool this amine solution to -20 °C in an ice-salt or cryocooler bath with stirring.
-
Slowly transfer the freshly prepared AFA solution from Part A to the stirred amine solution via cannula or syringe over 5-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[2]
Part C: Workup and Purification
-
Once the reaction is complete, as indicated by TLC, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(1-naphthyl)formamide.
-
If further purification is required, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[1]
Quantitative Data Summary
| Parameter | Value |
| 1-Naphthylamine | 1.0 eq |
| Acetic Anhydride | 1.2 eq |
| Formic Acid | 1.0 eq |
| Reaction Temperature | -20 °C to 0 °C |
| Reaction Time | < 15 minutes |
| Expected Yield | 97-100%[2] |
Visualization of the Experimental Workflow
Caption: Workflow for the N-formylation of 1-naphthylamine.
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile rubber) when handling the reagents.[6]
1-Naphthylamine: This compound is harmful if swallowed and is suspected of causing cancer.[7] It is also toxic to aquatic life with long-lasting effects.[7] Handle in a well-ventilated area or a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of exposure, seek immediate medical attention.[7]
Acetic Anhydride: This reagent is corrosive and a lachrymator. It reacts violently with water. Handle with care in a fume hood.
Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage.[8] Use in a well-ventilated area and avoid inhaling vapors.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. It may be necessary to treat 1-naphthylamine waste as hazardous.[9]
Troubleshooting
-
Low Yield:
-
Incomplete Reaction:
-
Ensure the reaction temperature is maintained at or below 0 °C during the addition of AFA.
-
Allow for slightly longer reaction times if TLC indicates the presence of starting material.
-
-
Side Products:
-
The formation of the acetylated product is generally not observed due to the higher electrophilicity of the formyl group.[5] If acetylation is detected, ensure the AFA formation step is performed correctly at low temperatures.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
Application Notes & Protocols: Leveraging N-(1-Naphthyl)formamide in the Synthesis of Fused N-Heterocyclic Compounds
Introduction: The Strategic Value of N-(1-Naphthyl)formamide
N-(1-Naphthyl)formamide is a versatile and readily accessible aromatic building block. While its structure is deceptively simple, it serves as a valuable precursor for the synthesis of complex, fused-ring heterocyclic systems. These scaffolds, particularly benzo[h]quinolines and related structures, are of significant interest to researchers in drug discovery and materials science due to their prevalence in biologically active natural products and their potential applications in optoelectronics.[1][2][3] The incorporation of the naphthyl moiety imparts unique photophysical properties and a rigid, planar structure that can facilitate potent interactions with biological targets.
This guide provides an in-depth exploration of two powerful synthetic strategies that utilize N-(1-Naphthyl)formamide for the construction of novel heterocyclic compounds: the Bischler-Napieralski reaction and the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into reaction optimization.
The Bischler-Napieralski Reaction: A Robust Route to Benzo[h]quinoline Scaffolds
The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, enabling the intramolecular cyclization of β-arylethylamides to form dihydroisoquinoline-type structures.[4][5][6] While N-(1-Naphthyl)formamide itself is not the direct substrate for cyclization, it is a key starting material for the necessary precursor, a β-(1-naphthyl)ethylamide. This transformation is typically achieved through a two-step process: acylation of 1-naphthylamine (which can be readily prepared from N-(1-Naphthyl)formamide via hydrolysis) with a suitable acylating agent to introduce the ethylamide side chain, followed by the acid-catalyzed cyclization.
Mechanistic Insights
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[7] The reaction is initiated by the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][5] This activation facilitates the formation of a highly electrophilic nitrilium ion intermediate. The electron-rich naphthyl ring then attacks this electrophile, leading to the formation of the new heterocyclic ring. Subsequent aromatization, often through oxidation or dehydrogenation in a separate step, yields the final benzo[h]quinoline product. The presence of electron-donating groups on the aromatic ring generally accelerates the reaction.[6][7]
Experimental Protocol: Synthesis of a Dihydrobenzo[h]quinoline Derivative
This protocol outlines the synthesis of a dihydrobenzo[h]quinoline derivative starting from N-(1-Naphthyl)formamide.
Step 1: Hydrolysis of N-(1-Naphthyl)formamide to 1-Naphthylamine
-
To a solution of N-(1-Naphthyl)formamide (1.0 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-naphthylamine.
Step 2: Acylation of 1-Naphthylamine
-
Dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 3-phenylpropionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography to obtain the β-(1-naphthyl)ethylamide precursor.
Step 3: Bischler-Napieralski Cyclization
-
To the purified β-(1-naphthyl)ethylamide (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9.
-
Extract the product with DCM or chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude dihydrobenzo[h]quinoline by column chromatography.
Data Summary: Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Cyclizing Agent | POCl₃, P₂O₅, PPA, Tf₂O | POCl₃ is widely used and effective. For less reactive substrates, a mixture of POCl₃ and P₂O₅ can be more potent.[5][7] |
| Solvent | Toluene, Xylene, or neat reagent | For higher boiling points, xylene can be used. Often, the cyclizing agent itself serves as the solvent.[5] |
| Temperature | Room temperature to 100 °C | Dependent on the reactivity of the substrate and the chosen dehydrating agent.[4] |
| Reaction Time | 2 - 12 hours | Monitor by TLC to determine completion. |
Workflow Visualization
Caption: Workflow for Benzo[h]quinoline Synthesis.
The Vilsmeier-Haack Reaction: Formylation and Subsequent Cyclization
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, which is typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] N-(1-Naphthyl)formamide itself can be a substrate for this reaction, leading to the introduction of a formyl group onto the electron-rich naphthyl ring. This newly installed aldehyde functionality can then serve as an electrophilic center for a subsequent intramolecular cyclization to forge a new heterocyclic ring.
Mechanistic Insights
The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[11] The electron-rich naphthalene ring of N-(1-Naphthyl)formamide then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The substitution typically occurs at the para position to the activating formamido group. Following the electrophilic attack, an iminium ion intermediate is formed, which is then hydrolyzed during aqueous workup to yield the aldehyde product.[9] This formylated intermediate can then be subjected to cyclization conditions, for instance, by treatment with a strong acid, to yield a fused heterocyclic system.
Experimental Protocol: Two-Step Synthesis of a Benzo[h]quinolin-4(1H)-one Derivative
This protocol outlines a proposed two-step synthesis of a benzo[h]quinolin-4(1H)-one derivative from N-(1-Naphthyl)formamide.
Step 1: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5-10 eq).
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Add POCl₃ (1.5 eq) dropwise with constant stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
After the addition is complete, add a solution of N-(1-Naphthyl)formamide (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-80 °C for 4-8 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium acetate or sodium hydroxide solution.
-
The aldehyde product will often precipitate. Collect the solid by filtration, wash with water, and dry. Alternatively, extract the product with a suitable organic solvent.
-
Purify the crude formylated product by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization
-
Treat the purified formylated N-(1-Naphthyl)formamide with a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to 100-140 °C for 2-6 hours.
-
Cool the reaction mixture and carefully add it to ice water.
-
Collect the precipitated solid by filtration, wash with water and a dilute sodium bicarbonate solution, and dry.
-
Recrystallize the crude product to obtain the pure benzo[h]quinolin-4(1H)-one.
Data Summary: Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | The ratio of DMF to POCl₃ can be varied to optimize the reaction. |
| Solvent (Formylation) | DMF, DCM | DMF often serves as both reagent and solvent.[11] |
| Temperature (Formylation) | 0 °C to 80 °C | Initial formation of the Vilsmeier reagent is done at low temperature, followed by heating for the formylation. |
| Cyclizing Agent | PPA, Eaton's Reagent | These strong acids promote the intramolecular condensation. |
| Temperature (Cyclization) | 100 - 140 °C | Higher temperatures are generally required for the cyclization step. |
Mechanistic Visualization
Caption: Vilsmeier-Haack Formylation and Cyclization.
Applications in Research and Development
The benzo[h]quinoline core synthesized from N-(1-Naphthyl)formamide derivatives is a privileged scaffold in medicinal chemistry. These compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[1][2] For instance, certain benzo[h]quinoline derivatives have been shown to act as G-quadruplex binding agents and topoisomerase inhibitors, both of which are important targets in cancer therapy.[12] The rigid, planar nature of the benzo[h]quinoline system allows for effective intercalation with DNA and interaction with protein active sites. Furthermore, the extended π-system of these molecules gives rise to interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes.[3]
Conclusion
N-(1-Naphthyl)formamide is an economical and versatile starting material for the synthesis of high-value, complex heterocyclic compounds. The Bischler-Napieralski and Vilsmeier-Haack reactions provide reliable and adaptable synthetic routes to benzo[h]quinoline and related fused-ring systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of N-(1-Naphthyl)formamide and to develop novel molecules with potential applications in medicine and materials science.
References
- 1. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. youtube.com [youtube.com]
- 12. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: N-(1-Naphthyl)formamide as a Novel Fluorescent Probe
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the potential utility of N-(1-Naphthyl)formamide as a novel fluorescent probe. While the parent naphthalene scaffold is intrinsically fluorescent, N-(1-Naphthyl)formamide remains a largely unexplored molecule in the context of fluorescence-based applications. Drawing upon the well-established photophysical principles of naphthalene and its derivatives, this guide outlines the theoretical framework and detailed experimental protocols to characterize and validate N-(1-Naphthyl)formamide as a fluorescent probe. We present methodologies for its synthesis, photophysical characterization, and potential applications in sensing environmentally sensitive microdomains and detecting metal ions through fluorescence quenching mechanisms. This document is intended to serve as a foundational resource for researchers seeking to explore new fluorogenic molecules for advanced sensing and imaging applications.
Introduction: The Untapped Potential of a Simple Fluorophore
The quest for novel fluorescent probes is a cornerstone of modern chemical biology and materials science. These molecules serve as powerful tools for visualizing and quantifying biological processes, detecting analytes with high sensitivity, and developing advanced imaging modalities. The naphthalene core, a simple polycyclic aromatic hydrocarbon, is a well-known fluorophore, and its derivatives have been extensively developed into sophisticated probes.[1] The introduction of various functional groups onto the naphthalene ring can modulate its photophysical properties, such as quantum yield, Stokes shift, and sensitivity to the local environment.[2]
N-(1-Naphthyl)formamide, a simple derivative of 1-naphthylamine, presents an intriguing yet underexplored candidate for a fluorescent probe. Its structure, featuring a naphthalene ring as the fluorophore and a formamide group that can engage in hydrogen bonding and potential metal ion coordination, suggests a rich potential for environment-sensitive fluorescence and chemosensing. The formamide moiety could influence the excited-state properties of the naphthalene ring, potentially leading to unique solvatochromic effects and quenching behaviors.
This guide provides the scientific rationale and detailed protocols for a comprehensive investigation into the fluorescent properties of N-(1-Naphthyl)formamide and its development into a functional fluorescent probe.
Synthesis of N-(1-Naphthyl)formamide
The synthesis of N-(1-Naphthyl)formamide is a straightforward formylation of 1-naphthylamine. A common and effective method involves heating 1-naphthylamine in an excess of formic acid.[3]
Protocol 2.1: Synthesis of N-(1-Naphthyl)formamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-naphthylamine (1 equivalent).
-
Reagent Addition: Add a tenfold excess of formic acid to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: A solid precipitate of N-(1-Naphthyl)formamide will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess formic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fundamental Photophysical Characterization
A thorough understanding of the photophysical properties of N-(1-Naphthyl)formamide is crucial for its development as a fluorescent probe. The following protocols outline the key experiments to determine its fundamental fluorescence characteristics.
Protocol 3.1: Determination of Excitation and Emission Spectra
-
Sample Preparation: Prepare a stock solution of N-(1-Naphthyl)formamide in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM. From this stock, prepare a dilute solution (e.g., 10 µM) in the same solvent.
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Excitation Spectrum: Set the emission wavelength to an estimated maximum (for naphthalene derivatives, this is often in the 320-360 nm range) and scan a range of excitation wavelengths (e.g., 250-350 nm). The peak of this spectrum is the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 300-500 nm). The peak of this spectrum is the maximum emission wavelength (λem).
Protocol 3.2: Determination of Molar Absorptivity
-
Sample Preparation: Prepare a series of dilutions of N-(1-Naphthyl)formamide in a chosen solvent (e.g., ethanol) with known concentrations.
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), which should be similar to the λex.
-
Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the linear fit will be the molar absorptivity (ε) in M⁻¹cm⁻¹, assuming a path length (b) of 1 cm.
Protocol 3.3: Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.
-
Standard Selection: Choose a fluorescent standard with an emission range that overlaps with N-(1-Naphthyl)formamide. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard in the UV-blue region.
-
Sample Preparation: Prepare solutions of both the standard and N-(1-Naphthyl)formamide in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measurement: Measure the absorbance of each solution at the chosen excitation wavelength. Then, measure the fluorescence emission spectrum and integrate the area under the emission curve for both the standard and the sample.
-
Calculation: The quantum yield is calculated using the following equation: ΦF(sample) = ΦF(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (η(sample)² / η(std)²) where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
| Photophysical Parameter | Description | Typical Range for Naphthalene Derivatives |
| λex (nm) | Wavelength of maximum excitation | 280 - 340 |
| λem (nm) | Wavelength of maximum emission | 320 - 450 |
| Stokes Shift (nm) | Difference between λem and λex | 30 - 100+ |
| Molar Absorptivity (ε) | Measure of light absorption | 1,000 - 10,000 M⁻¹cm⁻¹ |
| Quantum Yield (ΦF) | Efficiency of fluorescence | 0.1 - 0.9 |
Table 1: Expected Photophysical Properties of N-(1-Naphthyl)formamide based on related compounds.
Application as an Environment-Sensitive Probe
The fluorescence of many naphthalene derivatives is sensitive to the polarity of their microenvironment.[2][4] This solvatochromism can be exploited to probe the properties of solvent mixtures, binding sites of proteins, or lipid membranes.
Protocol 4.1: Investigating Solvatochromic Effects
-
Solvent Selection: Prepare solutions of N-(1-Naphthyl)formamide at a constant concentration (e.g., 10 µM) in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Spectral Measurement: Record the emission spectrum of the probe in each solvent.
-
Data Analysis: Plot the emission maximum (λem) as a function of the solvent polarity parameter, such as the Reichardt's dye scale (E_T(30)). A significant shift in λem with increasing solvent polarity indicates a strong solvatochromic effect. This suggests the probe has a larger dipole moment in the excited state than in the ground state.
Diagram 1: Solvatochromism Experimental Workflow
Caption: Workflow for assessing the solvatochromic properties of N-(1-Naphthyl)formamide.
Application in Metal Ion Sensing
The formamide group in N-(1-Naphthyl)formamide contains both nitrogen and oxygen atoms that could potentially act as a binding site for metal ions. Such binding can lead to a change in the fluorescence of the naphthalene moiety, most commonly through fluorescence quenching. This makes N-(1-Naphthyl)formamide a candidate for a "turn-off" fluorescent sensor for specific metal ions.
Protocol 5.1: Screening for Metal Ion Selectivity
-
Probe Solution: Prepare a solution of N-(1-Naphthyl)formamide (e.g., 10 µM) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 1 mM) of a wide range of metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺).
-
Screening Assay: In a 96-well plate or cuvettes, add the probe solution. To each well/cuvette, add a small aliquot of a different metal ion stock solution to a final concentration of, for example, 100 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the λem of the probe. A significant decrease in fluorescence in the presence of a particular metal ion indicates a potential sensing capability.
Protocol 5.2: Titration and Determination of Detection Limit
-
Titration Experiment: Prepare a series of solutions containing a fixed concentration of N-(1-Naphthyl)formamide and increasing concentrations of the metal ion of interest (identified in Protocol 5.1).
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution.
-
Stern-Volmer Analysis: If the quenching is collisional (dynamic), the data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (metal ion), [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. A linear plot of F₀/F versus [Q] indicates a single type of quenching mechanism.
-
Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence response at low concentrations of the metal ion, typically using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.
Diagram 2: Metal Ion Sensing Mechanism
Caption: "Turn-off" sensing mechanism via probe-metal ion complex formation.
Potential Applications in Cellular Imaging
Given the hydrophobic nature of the naphthalene ring, N-(1-Naphthyl)formamide may exhibit affinity for lipid-rich environments within cells, such as membranes or lipid droplets. If it displays environment-sensitive fluorescence, it could potentially be used to visualize these structures.
Protocol 6.1: Preliminary Cellular Staining
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or A549) on glass-bottom dishes.
-
Probe Loading: Prepare a stock solution of N-(1-Naphthyl)formamide in DMSO. Dilute the stock solution in cell culture medium to a final concentration in the range of 1-10 µM.
-
Incubation: Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
-
Co-localization (Optional): To identify the subcellular localization, co-stain the cells with commercially available organelle-specific trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, or Nile Red for lipid droplets).
Conclusion and Future Directions
N-(1-Naphthyl)formamide represents a simple, synthetically accessible molecule with significant, albeit unexplored, potential as a fluorescent probe. Based on the fundamental photophysical properties of the naphthalene scaffold, it is hypothesized that this compound will exhibit intrinsic fluorescence that is sensitive to its local environment and can be quenched by specific metal ions. The protocols detailed in this application note provide a roadmap for the comprehensive characterization of N-(1-Naphthyl)formamide and its validation for applications in chemical sensing and cellular imaging. Future work should focus on derivatization of the formamide or naphthalene core to enhance selectivity, quantum yield, and water solubility for biological applications.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1-Naphthyl)formamide
Welcome to the technical support guide for the synthesis of N-(1-Naphthyl)formamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the synthesis, focusing on the most common and effective methods.
Q1: What is the most direct and scalable method for synthesizing N-(1-Naphthyl)formamide?
The most prevalent and industrially practical method is the direct formylation of 1-naphthylamine using formic acid. This reaction proceeds by heating the amine with formic acid, often in a solvent that allows for the azeotropic removal of water, which is the sole byproduct.[1][2] The simplicity of reagents and the high atom economy make this the preferred route.
Q2: Why is water removal so critical for driving the reaction to completion?
The formylation of an amine with formic acid is a reversible condensation reaction.[1] The reactants, 1-naphthylamine and formic acid, first form an ammonium formate salt intermediate. The subsequent dehydration of this salt to yield the amide product, N-(1-Naphthyl)formamide, and water is an equilibrium-limited step. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the conversion and final yield.[2][3] A Dean-Stark apparatus is commonly employed for this purpose when the reaction is run in a suitable solvent like toluene or xylene.[1][2]
Q3: Are there alternative formylating agents I can use besides formic acid?
Yes, several other reagents can be used, particularly if the substrate is sensitive to the high temperatures required for the formic acid method. These include:
-
Acetic Formic Anhydride (AFA): A highly reactive agent, AFA can often achieve formylation at lower temperatures. However, it is moisture-sensitive and can decompose, making it less practical for large-scale work.[1][2]
-
Chloral: This reagent provides excellent yields at low temperatures with strongly basic amines, producing only chloroform as a byproduct.[1]
-
Catalytic Methods: Various catalysts can activate formic acid, allowing for milder reaction conditions. For instance, iodine has been shown to be an effective catalyst for the N-formylation of a wide range of amines under solvent-free conditions.[4] Metal catalysts like ZnO have also been reported to facilitate this transformation.[1]
Table 1: Comparison of Common Formylating Agents
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Reflux in toluene/xylene with Dean-Stark trap | Low cost, high atom economy, readily available | Requires high temperatures, equilibrium-driven |
| Acetic Formic Anhydride | Room temperature or gentle warming | High reactivity, mild conditions | Moisture sensitive, cannot be stored, potential for side reactions |
| Formic Acid / Iodine | 70°C, solvent-free | Catalytic, mild conditions, high efficiency | Requires catalyst, potential for purification challenges |
| Formic Acid / ZnO | 70°C, solvent-free | Heterogeneous catalyst, recyclable, good yields | Requires catalyst, reaction times can be long |
Section 2: Troubleshooting Guide - Common Yield-Limiting Issues
This section is structured to provide direct solutions to specific problems you may encounter during the synthesis.
Q4: My reaction has stalled. TLC analysis shows significant unreacted 1-naphthylamine. What is the likely cause and solution?
A stalled reaction is almost always due to one of two factors: insufficient temperature or the accumulation of water.
-
Causality: The dehydration of the intermediate ammonium formate salt to the final amide product is the rate-limiting and equilibrium-dependent step. If the temperature is too low, the reaction lacks the necessary activation energy. More critically, if water is not being effectively removed, the equilibrium will not favor product formation, leading to a stall.[1][2]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction mixture is vigorously refluxing if using a solvent like toluene (b.p. ~111°C) or xylene (b.p. ~140°C).
-
Check Dean-Stark Apparatus: Confirm that the azeotrope is condensing and that water is collecting in the trap. If no water is collecting, your system may not be hot enough, or it may not be properly sealed.
-
Solvent Choice: Toluene is generally effective, but for slightly less reactive systems, switching to a higher boiling solvent like xylene can increase the reaction rate and efficiency of water removal.[2]
-
Q5: The color of my reaction mixture has turned dark brown or black, and I am getting a low yield of an impure product. Why did this happen?
1-Naphthylamine is an aromatic amine that is susceptible to air oxidation, especially at elevated temperatures.[5] This oxidation leads to the formation of colored polymeric impurities, which complicates purification and reduces the yield of the desired product.
-
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation. Exposure to atmospheric oxygen during a prolonged, high-temperature reaction can lead to degradation.
-
Preventative Measures:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidative side reactions.
-
Reagent Quality: Use high-purity 1-naphthylamine. If the starting material is already discolored (e.g., tan or brown instead of colorless/off-white), consider purifying it by recrystallization or sublimation before use.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged heating.[2]
-
Q6: After the workup, I have a sticky, oily crude product that is difficult to crystallize. How can I improve the isolation and purification?
This issue often points to residual formic acid or the presence of impurities.
-
Causality: N-(1-Naphthyl)formamide is a solid at room temperature (m.p. ~50°C).[5] An oily product suggests it is impure. Excess formic acid can protonate the product or starting material, forming salts that may be oily. Oxidative byproducts can also interfere with crystallization.
-
Improved Workup & Purification Protocol:
-
Neutralize Excess Acid: After cooling the reaction, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes any remaining formic acid.
-
Brine Wash: Follow the bicarbonate wash with a wash using a saturated sodium chloride (brine) solution. This helps to break any emulsions and remove excess water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Crystallization: The resulting solid can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Allow it to cool slowly to induce the formation of pure crystals.
-
Section 3: High-Yield Experimental Protocol
This protocol details a reliable method for the synthesis of N-(1-Naphthyl)formamide, incorporating the principles discussed above.
Objective: To synthesize N-(1-Naphthyl)formamide from 1-naphthylamine and formic acid in high yield (>95%).
Materials:
-
1-Naphthylamine (1.0 eq)
-
Formic Acid (85-90% aqueous solution, 1.5 eq)
-
Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for crystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 1-naphthylamine (1.0 eq) and toluene (approx. 3-4 mL per gram of amine).
-
Reagent Addition: Add formic acid (1.5 eq) to the flask.
-
Azeotropic Dehydration: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water collects in the trap (typically 4-8 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the disappearance of the 1-naphthylamine spot.
-
Workup - Acid Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution (2 x volume of organic layer) followed by brine (1 x volume).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a light-tan solid, can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield N-(1-Naphthyl)formamide as colorless needles.
Section 4: Mechanistic & Troubleshooting Visualizations
Reaction Mechanism
The diagram below illustrates the key steps in the formylation of 1-naphthylamine with formic acid, highlighting the critical dehydration equilibrium.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions in the Formylation of 1-Naphthylamine
Welcome to the technical support center for the formylation of 1-naphthylamine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and supported by literature.
Introduction: The Importance and Challenges of 1-Naphthylamine Formylation
The N-formylation of 1-naphthylamine to produce N-(1-naphthyl)formamide is a critical step in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. The formyl group can serve as a protective group for the amine, a precursor for isocyanides, or an intermediate in N-methylation reactions.[1] While seemingly straightforward, this reaction can be accompanied by several side reactions that diminish the yield and purity of the desired product. Understanding and controlling these side reactions is paramount for an efficient and reproducible synthesis.
This guide will address the most common issues encountered during the formylation of 1-naphthylamine, providing detailed explanations of the underlying chemistry and actionable protocols to mitigate these problems.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My formylation of 1-naphthylamine is resulting in a low yield of the desired N-(1-naphthyl)formamide. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the formylation of 1-naphthylamine can stem from several factors, primarily related to the choice of formylating agent and the reaction conditions.
-
Insufficiently Reactive Formylating Agent: While formic acid is a common and economical choice, its reactivity may be insufficient under certain conditions. The reaction between an amine and formic acid is an equilibrium process, and driving it to completion can be challenging.[2][3] More potent formylating agents, such as acetic formic anhydride (AFA), generate a more electrophilic formylating species, leading to faster and more complete reactions, often at lower temperatures.[4][5]
-
Inadequate Reaction Conditions: Temperature and reaction time are critical parameters. While some methods report successful formylation at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with less reactive systems.[4] For reactions involving the removal of water, such as those using formic acid in a solvent like toluene, a Dean-Stark trap is essential to drive the equilibrium towards the product.[3]
-
Catalyst Inactivity: When employing a catalytic method (e.g., with a Lewis acid or solid acid catalyst), the catalyst may be deactivated by impurities in the starting materials or by the water generated during the reaction. Ensuring the use of a high-quality catalyst and anhydrous conditions (if required by the specific protocol) is crucial.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a byproduct with a higher molecular weight than my desired product. Could this be a di-formylated species, and how can I prevent its formation?
A2: Yes, the formation of a higher molecular weight byproduct could indicate di-formylation, resulting in N,N-diformyl-1-naphthylamine. While less common with simple formic acid, this side reaction can occur, particularly with more powerful formylating agents or under forcing conditions.
The nitrogen of the initially formed N-(1-naphthyl)formamide is less nucleophilic than the starting amine, but a second formylation can occur if the reaction conditions are harsh enough.
Strategies to Minimize Di-formylation:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the formylating agent relative to the 1-naphthylamine. A large excess of the formylating agent will favor the formation of the di-formylated product.
-
Choice of Formylating Agent: Highly reactive reagents like pure formic anhydride are more prone to causing di-formylation. Using a milder system, such as formic acid with a catalyst, can provide better control.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for mono-formylation.
-
Gradual Addition: Adding the formylating agent slowly to the solution of 1-naphthylamine can help to maintain a low instantaneous concentration of the reagent, thus disfavoring the second formylation step.
Q3: My product mixture shows peaks in the NMR and mass spectrum that suggest formylation has occurred on the naphthalene ring (C-formylation). Why is this happening and how can I promote N-formylation selectivity?
A3: The formation of C-formylated byproducts is a classic example of competing electrophilic aromatic substitution. The amino group of 1-naphthylamine is a strong activating group, making the naphthalene ring susceptible to electrophilic attack. [6]
The regioselectivity of electrophilic substitution on 1-substituted naphthalenes is complex, but generally, the attack occurs on the same ring as the activating group, primarily at the ortho (C2) and para (C4) positions.[7] The Vilsmeier-Haack reaction, which utilizes a potent electrophile (the Vilsmeier reagent), is particularly known for C-formylation of electron-rich aromatic compounds.[8][9][10]
Mechanism of Competing N- vs. C-Formylation:
Caption: Competing pathways in the formylation of 1-naphthylamine.
Controlling N- vs. C-Formylation:
-
Choice of Formylating System: To favor N-formylation, use less aggressive formylating agents. Formic acid, either neat or with a mild catalyst, is generally selective for N-formylation. Avoid powerful electrophilic systems like the Vilsmeier-Haack reagent (DMF/POCl₃) if C-formylation is a concern.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will generally favor the kinetically preferred N-formylation over the potentially more thermodynamically stable C-formylated products.
-
Solvent Effects: The choice of solvent can influence the reactivity of the formylating agent and the substrate, thereby affecting the selectivity.
Table 1: Comparison of Common Formylating Agents and Their Propensity for Side Reactions
| Formylating Agent | Typical Conditions | N-Formylation Selectivity | Potential Side Reactions |
| Formic Acid | Neat or in toluene with heating | High | Incomplete reaction |
| Formic Acid / Catalyst (e.g., ZnO, Indium) | 70-80 °C | High to Excellent[4] | Catalyst-dependent side reactions |
| Acetic Formic Anhydride (AFA) | Low temperature (-20 to 0 °C) | Excellent[4][5] | Di-formylation (if excess is used), Acetylation (minor)[11] |
| Vilsmeier-Haack Reagent (DMF/POCl₃) | 0 °C to 80 °C | Good, but substrate-dependent | High risk of C-formylation [10] |
Q4: My final product is colored, even after initial workup. What is the cause of this coloration and what purification methods are most effective?
A4: 1-Naphthylamine is known to be sensitive to air and light, and can oxidize to form colored impurities. [12] This inherent instability can be exacerbated during the reaction and workup, leading to a discolored final product.
Effective Purification Strategies:
-
Recrystallization: This is often the most effective method for removing colored impurities and achieving high purity. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined through small-scale trials. If the product is highly colored, treatment with activated charcoal during recrystallization can be very effective.[13]
-
Column Chromatography: For removing impurities with different polarities, column chromatography on silica gel is a standard and effective technique. A gradient elution with a solvent system like hexanes/ethyl acetate is typically employed.
Experimental Protocol: Purification of N-(1-naphthyl)formamide by Recrystallization
-
Dissolution: Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (if necessary): Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Summary and Best Practices
To achieve a high yield and purity in the formylation of 1-naphthylamine, consider the following best practices:
-
For high N-formylation selectivity, start with milder formylating agents like formic acid or in situ generated acetic formic anhydride at low temperatures.
-
To drive the reaction to completion, especially when using formic acid, employ heating and a Dean-Stark trap to remove the water byproduct.
-
Control the stoichiometry of the formylating agent to minimize the risk of di-formylation.
-
Be mindful of the potential for C-formylation, particularly with highly reactive electrophilic systems, and adjust your choice of reagents accordingly.
-
Protect the reaction from excessive light and air to minimize the formation of colored oxidation byproducts.
-
Employ appropriate purification techniques, such as recrystallization with activated charcoal or column chromatography, to obtain a pure final product.
By understanding the potential side reactions and implementing these troubleshooting strategies, researchers can optimize the formylation of 1-naphthylamine for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of N-1-Naphthalenyl-formamide
Introduction
N-1-naphthalenyl-formamide (N-(1-Naphthyl)formamide) is an aromatic amide used in various research and development applications, including as a chemical intermediate in the synthesis of more complex molecules. The integrity of this compound is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals, focusing on the stability, storage, and degradation pathways of N-1-naphthalenyl-formamide. We will explore common issues encountered during its use and offer troubleshooting strategies grounded in chemical principles.
Section 1: FAQs - Compound Handling and Storage
This section addresses the most frequent questions regarding the proper handling and storage of N-1-naphthalenyl-formamide to ensure its long-term stability.
Q1: What are the definitive recommended storage conditions for N-1-naphthalenyl-formamide?
A: Proper storage is the first line of defense against degradation. Based on the chemical nature of aromatic amides and related compounds, the following conditions are critical:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.
-
Atmosphere: Keep containers tightly sealed and, for maximum stability, store under an inert atmosphere such as argon or nitrogen.[1][2] This minimizes exposure to atmospheric moisture and oxygen.
-
Container: Use amber glass vials or other opaque containers to protect the compound from light. Ensure containers are securely sealed to prevent moisture ingress.[3]
Q2: How sensitive is N-1-naphthalenyl-formamide to light, and what specific precautions should I implement?
A: N-1-naphthalenyl-formamide is highly susceptible to photodegradation. The naphthalene ring system acts as a chromophore, absorbing UV and even high-energy visible light. This absorbed energy can initiate photochemical reactions, leading to the formation of unwanted byproducts. Studies on structurally similar compounds like 2-(1-naphthyl)acetamide have demonstrated significant degradation under both UV and simulated sunlight.[4]
-
Laboratory Practice: Always work with the compound in a dimly lit area or under yellow light. Avoid leaving solutions of the compound exposed on the benchtop.
-
Storage: As mentioned, store the solid compound and any solutions in amber vials or wrap clear vials completely with aluminum foil.
Q3: My laboratory has high humidity. How will this affect the stability of solid N-1-naphthalenyl-formamide?
A: The formamide group imparts a degree of hygroscopicity to the molecule, similar to the parent compound, formamide.[5] Moisture can be adsorbed onto the surface of the solid, which can facilitate hydrolysis, especially if acidic or basic impurities are present on the container surface or in the atmosphere.
-
Mitigation: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite™). When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q4: What solvents are recommended for stock solutions, and what is their shelf-life?
A: The choice of solvent is critical for solution stability.
-
Recommended Solvents: Anhydrous, high-purity solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are suitable for preparing stock solutions.
-
Solvents to Avoid: Protic solvents, especially water or methanol, should be used with caution and only for immediate use in assays, as they can participate directly in hydrolysis. Avoid aqueous buffers with acidic or basic pH for storage.
-
Storage and Shelf-Life: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. A freshly prepared stock solution is always preferable. We recommend performing a purity check (e.g., via HPLC) on stock solutions stored for more than a few weeks before use.
Section 2: Troubleshooting Experimental Inconsistencies
Unexpected results can often be traced back to compound instability. This section provides a logical framework for troubleshooting.
Q5: My HPLC/LC-MS analysis shows new, unexpected peaks appearing in my sample over time. What is the likely cause?
A: The appearance of new peaks is a classic indicator of compound degradation. The identity of the degradation products depends on the specific stress conditions the compound has been exposed to (see Section 3). The most common degradant is 1-naphthylamine , formed via hydrolysis of the formamide bond.
-
Troubleshooting Steps:
-
Review Handling: Re-examine your storage and handling procedures against the recommendations in Section 1. Was the compound exposed to light, moisture, or non-recommended solvents?
-
Run a Control: Analyze a freshly prepared solution from a new vial of solid N-1-naphthalenyl-formamide. If the new peaks are absent, this confirms that the issue is degradation in your experimental sample or stock solution.
-
Characterize Degradants: If possible, use LC-MS to obtain the mass of the new peaks. A peak with a mass corresponding to 1-naphthylamine (m/z ≈ 143.19) is strong evidence of hydrolysis.
-
Perform a Forced Degradation Study: To proactively identify potential degradants, follow the protocol in Section 4.1.
-
dot
Caption: Troubleshooting workflow for unexpected analytical peaks.
Q6: I am observing a progressive loss of biological activity or inconsistent potency in my assays. Could this be caused by compound degradation?
A: Absolutely. Degradation reduces the concentration of the active parent compound, N-1-naphthalenyl-formamide, leading to an apparent loss of potency. Furthermore, the degradation products, such as 1-naphthylamine, will likely have a different (or no) biological activity, confounding your results. You should immediately implement the troubleshooting steps outlined in Q5 to assess the purity of the compound solution being used in your assay.
Q7: The color of my solid compound or its solution has changed from off-white/purple to a darker brown/yellow. What does this signify?
A: A color change is a visible indicator of chemical degradation. Aromatic amines and related compounds are prone to oxidation, which often produces highly colored polymeric byproducts.[3] This is a strong warning sign that the compound's purity has been compromised. Do not use material that has visibly changed color. Discard the vial and source a fresh batch, ensuring strict adherence to storage protocols.
Section 3: A Deeper Dive into Degradation Pathways
Understanding the chemical mechanisms of degradation allows for proactive prevention.
Hydrolytic Degradation
This is the most probable degradation pathway in academic and industrial settings. The amide bond is susceptible to cleavage under both acidic and basic conditions.[6]
-
Mechanism: Water, catalyzed by acid (H⁺) or base (OH⁻), attacks the carbonyl carbon of the formamide group. This leads to the breaking of the C-N bond, releasing 1-naphthylamine and formic acid (or formate).[6]
-
Relevance: This is highly relevant if using aqueous buffers, especially outside a neutral pH range, or if the compound is exposed to moisture during storage.
dot
Caption: Primary hydrolytic degradation pathway.
Photodegradation
As discussed, the naphthalene moiety makes the molecule light-sensitive.
-
Mechanism: UV absorption excites the molecule to a higher energy state, making it more reactive. This can lead to bond cleavage, radical formation, and subsequent reactions with solvents or oxygen. The exact photoproducts can be complex and varied. Studies on related naphthalenes show degradation can proceed via hydroxylation or other modifications.[4][7][8]
-
Relevance: Significant for any experiment not conducted in the dark. Photodegradation can occur rapidly, even during routine sample preparation on an open lab bench.
Thermal Degradation
While the molecule is relatively stable at room temperature, elevated temperatures accelerate all degradation processes.
-
Mechanism: High heat provides the activation energy needed to overcome reaction barriers, speeding up hydrolysis, oxidation, and other decomposition reactions. At very high temperatures (e.g., >200°C), the molecule will decompose, potentially releasing toxic fumes like nitrogen oxides.[1][2][5]
-
Relevance: Important for experiments involving heating steps or for long-term storage if not kept in a cool environment.
Oxidative Degradation
Reaction with atmospheric oxygen or other oxidizing agents can degrade the compound.
-
Mechanism: The electron-rich aromatic ring and the amine functionality can be susceptible to oxidation. This can lead to the formation of hydroxylated derivatives, quinones, or colored polymeric materials.
-
Relevance: This pathway is a concern during long-term storage in the presence of air and can be intentionally studied using agents like hydrogen peroxide in forced degradation tests.[9]
Summary of Degradation Factors
| Stress Factor | Primary Degradation Pathway | Likely Degradation Product(s) | Preventative Measures |
| Moisture / pH | Hydrolysis | 1-Naphthylamine, Formic Acid | Store in a desiccator; use anhydrous solvents; avoid non-neutral aqueous buffers for storage. |
| Light (UV/Vis) | Photodegradation | Complex mixture, potentially hydroxylated species | Work in dim light; use amber vials or foil wrapping; minimize exposure time. |
| Heat | Thermal Decomposition | Accelerates all pathways; fragmentation at high T | Store in a cool/refrigerated location; avoid unnecessary heating of samples. |
| Oxygen/Oxidants | Oxidation | Oxidized derivatives, colored polymers | Store under an inert atmosphere (e.g., Argon); avoid contact with strong oxidizing agents. |
Section 4: Key Experimental Protocols
These protocols provide a framework for assessing the stability of N-1-naphthalenyl-formamide in your specific experimental context.
Protocol: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing the selectivity of your analytical method.[9]
-
Preparation: Prepare five identical solutions of N-1-naphthalenyl-formamide (e.g., 1 mg/mL in acetonitrile). One will be the control, and the others will be subjected to stress.
-
Control (T=0): Immediately analyze one sample by your HPLC method. This is your baseline.
-
Acid Hydrolysis: To one sample, add 1M HCl to a final concentration of 0.1M. Incubate at 60°C for 4-8 hours. Neutralize with an equivalent amount of NaOH before analysis.[9]
-
Base Hydrolysis: To another sample, add 1M NaOH to a final concentration of 0.1M. Incubate at 60°C for 2-4 hours. Neutralize with an equivalent amount of HCl before analysis.[9]
-
Oxidative Degradation: To a third sample, add 30% hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.[9]
-
Thermal Degradation: Keep the fourth sample at 80°C for 48 hours, protected from light and moisture.
-
Photodegradation: Expose the final sample to a high-intensity UV light source (e.g., 254 nm) or direct sunlight for 24-48 hours.
-
Analysis: Analyze all stressed samples by HPLC-UV/MS and compare the chromatograms to the control. Look for a decrease in the parent peak area and the appearance of new peaks.
Protocol: General Purpose HPLC-UV Method for Stability Monitoring
This method is designed to separate N-1-naphthalenyl-formamide from its primary hydrolytic degradant, 1-naphthylamine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution: 1-naphthylamine will be more polar and is expected to elute earlier than the parent N-1-naphthalenyl-formamide.
References
- 1. fishersci.se [fishersci.se]
- 2. lobachemie.com [lobachemie.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. researchgate.net [researchgate.net]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(1-Naphthyl)formamide Synthesis
Welcome to the technical support hub for the synthesis of N-(1-Naphthyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this formylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-(1-Naphthyl)formamide?
A1: The most direct and widely cited method is the N-formylation of 1-naphthylamine using formic acid as the formylating agent.[1] This can be performed under various conditions, including heating the neat reagents, using a solvent like toluene with a Dean-Stark trap to remove water, or employing a catalyst to improve efficiency and reduce reaction times.[2] For enhanced reactivity, especially with less reactive amines, a mixed anhydride method using acetic formic anhydride (AFA), often generated in situ from formic acid and acetic anhydride, is highly effective.[3][4][5][6]
Q2: My 1-naphthylamine starting material is dark brown. Will this affect my reaction?
A2: Yes, it can. 1-Naphthylamine is prone to air oxidation, which causes it to darken from a colorless or light purple solid to a brown or black one.[7][8] While the formylation will still proceed, the impurities from oxidation can complicate purification and lower the final yield of the desired white to off-white product. It is highly recommended to purify aged 1-naphthylamine by recrystallization or sublimation before use if possible.
Q3: How do I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction.[6][9] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material (1-naphthylamine), the product (N-(1-Naphthyl)formamide), and any potential byproducts. The reaction is considered complete when the spot corresponding to 1-naphthylamine is no longer visible.
Q4: What are the main safety concerns when working with the reagents for this synthesis?
A4: Formic acid and acetic anhydride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] The in situ preparation of acetic formic anhydride is exothermic and requires careful temperature control.[3] Furthermore, 1-naphthylamine is a suspected carcinogen and is moderately toxic, requiring careful handling to avoid inhalation or skin contact.[7][8]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low or No Product Yield
Symptom: After the specified reaction time, TLC analysis shows predominantly unreacted 1-naphthylamine.
| Potential Cause | Explanation & Solution |
| Insufficient Heat / Reaction Time | The formylation of aromatic amines can be slow, especially without a catalyst. Solution: Ensure the reaction temperature is maintained at the recommended level (e.g., 70-80 °C for neat formic acid reactions).[10] If the reaction is still sluggish, consider extending the reaction time, monitoring periodically by TLC. For faster, more efficient reactions, microwave irradiation can be a powerful alternative to conventional heating, often reducing reaction times from hours to minutes.[10][11][12] |
| Presence of Water | If using a method sensitive to moisture, such as those employing acetic formic anhydride, water can hydrolyze the formylating agent, rendering it inactive.[13] Solution: Use anhydrous solvents and reagents.[3] When using formic acid alone, the reaction produces water, which can slow the reaction. Using a Dean-Stark trap in a solvent like toluene can effectively remove this water and drive the reaction to completion.[2] |
| Poor Reagent Quality | Formic acid can decompose over time. 1-Naphthylamine can oxidize. Solution: Use fresh, high-purity reagents. If the 1-naphthylamine is old and discolored, purify it before use. |
| Ineffective Catalyst | If using a catalytic method (e.g., with I₂, ZnO, or ZnCl₂), the catalyst may be inactive or used in insufficient quantity.[10][14] Solution: Ensure the catalyst is active and used at the correct loading (typically 5-10 mol%).[14] |
Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder
Symptom: After workup and solvent removal, the product does not solidify as expected. A purple or dark solid may also be observed.[1]
| Potential Cause | Explanation & Solution |
| Presence of Impurities | Unreacted starting material, acidic residue (formic or acetic acid), or side products can act as impurities that inhibit crystallization. The product itself can appear as a purple solid initially.[1] Solution: Ensure the workup is thorough. A wash with a dilute base (e.g., saturated sodium bicarbonate solution) is crucial to neutralize and remove any residual acids.[3] If the product remains oily, attempt purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or aqueous ethanol). If that fails, column chromatography is the next step. |
| Residual Solvent | Trapped solvent can prevent the product from solidifying. Solution: Dry the product thoroughly under high vacuum. Gentle heating can sometimes help drive off residual solvent, but care must be taken not to melt the product. |
Problem 3: Multiple Spots on TLC After Reaction Completion
Symptom: The starting material is consumed, but TLC shows the desired product spot along with one or more new, unidentified spots.
| Potential Cause | Explanation & Solution |
| Di-formylation | While less common with primary amines under standard conditions, harsh conditions (very high temperatures or highly reactive formylating agents) could potentially lead to di-formylation or other side reactions. Solution: Control the reaction temperature carefully. Use a milder formylating agent or reduce the stoichiometry of the agent if di-formylation is suspected.[9][13] |
| Degradation | 1-Naphthylamine and its derivatives can be sensitive to prolonged heating or harsh acidic conditions, leading to polymerization or the formation of colored degradation products.[13] Solution: Minimize reaction time and avoid excessively high temperatures. Ensure the workup is performed promptly after the reaction is complete. |
In-Depth Experimental Protocols & Methodologies
Method A: Direct Formylation with Formic Acid (Catalyst-Free)
This is a robust, straightforward method suitable for moderate to large-scale synthesis.
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthylamine (1.0 eq).
-
Reagent Addition: Add a tenfold excess of 98-100% formic acid.[1]
-
Reaction: Heat the mixture to 80 °C and stir.[10] Monitor the reaction progress by TLC (typically complete in 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold water with stirring. The product should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol or ethyl acetate) to yield N-(1-Naphthyl)formamide as a crystalline solid.
Method B: Catalytic Formylation with Iodine
This method offers a highly efficient, solvent-free alternative that often proceeds faster and at lower temperatures.[14]
Protocol:
-
Setup: In a round-bottom flask with a magnetic stirrer, combine 1-naphthylamine (1.0 eq), formic acid (2.0 eq), and molecular iodine (I₂) (0.05 eq, 5 mol%).[13]
-
Reaction: Heat the mixture to 70 °C and stir.[14] The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Workup: After cooling, quench the reaction by adding cold water.[13]
-
Isolation & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium thiosulfate (to remove iodine), followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]
Visualizing the Process
General Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 8. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orientjchem.org [orientjchem.org]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: N-(1-Naphthyl)formamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of N-(1-Naphthyl)formamide. This document is designed for chemistry professionals engaged in research and development who require reliable, field-tested protocols and troubleshooting advice. Here, we move beyond simple instructions to explain the underlying chemical principles, helping you not only to solve immediate experimental challenges but also to build a deeper understanding of the reaction system.
Core Synthesis Pathway: Formylation of 1-Naphthylamine
The most direct and widely adopted method for synthesizing N-(1-Naphthyl)formamide is the N-formylation of 1-naphthylamine. The reaction typically involves heating the primary amine with a formylating agent, with formic acid being the most common and atom-economical choice.
The overall transformation is a nucleophilic acyl substitution, where the amino group of 1-naphthylamine attacks the carbonyl carbon of the formylating agent. When using formic acid, the reaction is a condensation that eliminates one molecule of water.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of N-(1-Naphthyl)formamide. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My reaction yield is low or I've isolated no product. What went wrong?
Low or no yield is a frequent issue that can typically be traced back to one of three areas: reaction equilibrium, reaction kinetics, or reagent quality.
Potential Cause 1: Unfavorable Reaction Equilibrium The formylation of an amine with formic acid is a reversible condensation reaction that produces water as a byproduct. If water is not removed from the reaction medium, the equilibrium may not favor product formation.
-
Scientist's Solution: The most straightforward strategy is to use a significant excess of formic acid (e.g., a tenfold excess) to act as both the reagent and the solvent.[1] This drives the reaction forward according to Le Châtelier's principle. For syntheses in other solvents like toluene, a Dean-Stark apparatus can be employed to azeotropically remove water as it forms.[2]
Potential Cause 2: Insufficient Reaction Time or Temperature While the reaction is robust, it is not instantaneous and requires sufficient thermal energy to overcome the activation barrier.
-
Scientist's Solution: Ensure the reaction mixture is heated appropriately. Heating 1-naphthylamine in excess formic acid to reflux is a common and effective procedure.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (1-naphthylamine) is fully consumed.
Potential Cause 3: Poor Quality Starting Material 1-Naphthylamine is susceptible to air oxidation, which is visually indicated by a change from colorless or white crystals to a brown or purple hue.[3] These oxidized impurities can inhibit the reaction or lead to undesirable side products.
-
Scientist's Solution: Always start with the highest purity 1-naphthylamine available. If your stock is discolored, it is imperative to purify it before use. Standard purification techniques include recrystallization or vacuum sublimation.
Question 2: My final product is discolored and appears impure after workup. How can I improve its purity?
Product impurity is often due to residual starting material or the formation of side products. A logical, multi-step purification strategy is key.
Potential Cause 1: Unreacted 1-Naphthylamine Due to its basic nature, any unreacted 1-naphthylamine will be a primary impurity in your crude product.
-
Scientist's Solution: An acid wash during the workup is highly effective. After the reaction, the excess formic acid is removed (e.g., by evaporation), and the residue is dissolved in a suitable organic solvent like ethyl acetate. This organic solution should then be washed with a dilute aqueous acid, such as 0.1 M HCl.[1] The basic 1-naphthylamine will react to form its water-soluble hydrochloride salt and move into the aqueous layer, leaving the neutral amide product in the organic phase.
Potential Cause 2: Formation of Colored Side-Products As mentioned, 1-naphthylamine is sensitive to air and can degrade under harsh conditions (e.g., excessive heat), leading to colored impurities that are difficult to remove.
-
Scientist's Solution:
-
Prevention: If side product formation is significant, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Removal: The primary method for purifying the final N-(1-Naphthyl)formamide product is recrystallization . After the acidic wash and drying of the organic layer, concentrate the solution and recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure, colorless crystals.
-
Question 3: How do I choose the best formylating agent and reaction conditions?
While several methods exist for amine formylation, the optimal choice depends on factors like scale, available resources, and desired purity.[2] For this specific synthesis, simplicity and efficiency are paramount.
| Formylating Agent/Method | Typical Conditions | Advantages | Disadvantages |
| Formic Acid (Excess) | Heat 1-naphthylamine in 10x excess formic acid.[1] | Simple, atom-economical, solvent-free, high yield. | Requires removal of excess corrosive formic acid. |
| Formic Acid with Catalyst | Heat amine and formic acid (3 eq.) with ZnCl₂ (10 mol%) at 70°C.[2] | Lower excess of formic acid needed, solvent-free. | Requires catalyst, which must be filtered off. |
| Acetic Formic Anhydride | In situ generation from acetic anhydride and formic acid at 0°C, then react with amine. | Highly reactive, good for sensitive substrates. | More complex procedure, requires careful temperature control. |
Recommendation for N-(1-Naphthyl)formamide: For most lab-scale applications, heating 1-naphthylamine in an excess of formic acid is the most robust, reliable, and well-documented method.[1]
Visualized Workflows
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of N-(1-Naphthyl)formamide.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol
Synthesis of N-(1-Naphthyl)formamide via Formic Acid
Disclaimer: This protocol is intended for trained chemistry professionals. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
1-Naphthylamine (high purity), 14.3 g, 0.1 mol
-
Formic acid (≥95%), 46 g (37.7 mL), 1.0 mol
-
Ethyl acetate
-
0.1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Hexanes (for recrystallization)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: To the 250 mL round-bottom flask, add 1-naphthylamine (14.3 g). In the fume hood, carefully add the excess formic acid (37.7 mL). Equip the flask with a reflux condenser and a magnetic stir bar.
-
Reaction: Heat the mixture to a gentle reflux using the heating mantle. Stir the reaction mixture and maintain the reflux for 4-6 hours.
-
Monitoring: Periodically (e.g., every hour), pause the heating, and carefully take a small aliquot of the reaction mixture. Spot it on a TLC plate against the 1-naphthylamine starting material to monitor for its disappearance. (Typical eluent: 30% Ethyl Acetate in Hexanes).
-
Workup - Acid Removal: Once the reaction is complete (no starting material visible by TLC), allow the mixture to cool to room temperature. Remove the bulk of the excess formic acid using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (approx. 150 mL). Transfer the solution to a separatory funnel.
-
Workup - Washing:
-
Wash the organic layer with 0.1 M HCl (2 x 50 mL) to remove any unreacted 1-naphthylamine.
-
Wash with saturated brine (1 x 50 mL) to remove residual acid and water.
-
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and add hot hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected product is a colorless solid.
References
Technical Support Center: Purification of N-1-Naphthalenyl-formamide
Welcome to the Technical Support Center for the purification of N-1-naphthalenyl-formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity N-1-naphthalenyl-formamide. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of N-1-naphthalenyl-formamide in a question-and-answer format.
Q1: What are the most common impurities in a crude sample of N-1-naphthalenyl-formamide?
A1: Impurities in N-1-naphthalenyl-formamide typically originate from the starting materials, side reactions, or degradation. Common contaminants include:
-
Unreacted Starting Materials: Residual 1-naphthylamine and formic acid are frequent impurities.[1][2]
-
Water: N-1-naphthalenyl-formamide can absorb moisture from the atmosphere, and water can also be a byproduct of the reaction.[1]
-
Byproducts from Side Reactions: Depending on the synthetic route, side products may form. For instance, if the reaction temperature is too high, decomposition of formamide can occur.[3]
-
Degradation Products: N-1-naphthalenyl-formamide may degrade upon exposure to strong acids, bases, or high temperatures over extended periods.
Q2: My purified N-1-naphthalenyl-formamide is discolored (e.g., purple or yellow). What is the cause and how can I fix it?
A2: Discoloration often indicates the presence of oxidized impurities, which can arise from the oxidation of residual 1-naphthylamine. Amines, in general, are susceptible to oxidation, which can lead to colored byproducts.[4][5] To address this:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[6]
-
Chromatography: Column chromatography is highly effective at separating colored impurities from the desired product.[6][7]
Q3: I am having difficulty inducing crystallization during recrystallization. What should I do?
A3: If your N-1-naphthalenyl-formamide fails to crystallize, consider the following troubleshooting steps:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure N-1-naphthalenyl-formamide, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Solvent System: Ensure you have an appropriate solvent system. The ideal solvent should dissolve the compound when hot but not when cold. You may need to try different solvents or solvent mixtures. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[8]
-
Concentration: Your solution might be too dilute. Try evaporating some of the solvent to increase the concentration of the solute.
Q4: My yield is low after purification. How can I improve it?
A4: Low recovery can be due to several factors. Here are some tips to maximize your yield:
-
Recrystallization: Avoid using an excessive amount of solvent, as this will lead to product loss in the mother liquor. Ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation.
-
Chromatography: In some cases, amides can be challenging to purify by silica gel chromatography, potentially leading to lower yields.[8] If you are experiencing low recovery with chromatography, recrystallization might be a better alternative.[8]
-
Transfers: Minimize the number of transfers between flasks to reduce mechanical losses of your product.
Purification Protocols
Below are detailed, step-by-step protocols for the most effective methods of purifying N-1-naphthalenyl-formamide.
Recrystallization Protocol
Recrystallization is often the most straightforward and cost-effective method for purifying solid organic compounds like N-1-naphthalenyl-formamide.[8]
Materials:
-
Crude N-1-naphthalenyl-formamide
-
Selected recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one that dissolves the compound when hot but poorly when cold.
-
Dissolution: Place the crude N-1-naphthalenyl-formamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
Column chromatography is a powerful technique for separating N-1-naphthalenyl-formamide from impurities with different polarities.[6][7]
Materials:
-
Crude N-1-naphthalenyl-formamide
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system (eluent) that provides good separation between your product and impurities. A typical starting point for amides is a mixture of hexane and ethyl acetate.[8]
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude N-1-naphthalenyl-formamide in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-1-naphthalenyl-formamide.
Data Summary
The choice of purification method can be guided by the physical properties of N-1-naphthalenyl-formamide and the nature of the impurities.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₉NO | - |
| Molecular Weight | 171.19 g/mol | - |
| Appearance | Solid | Suitable for recrystallization. |
| Solubility | Soluble in hot polar organic solvents | Key for selecting a recrystallization solvent. |
Process Flow Diagrams
The following diagrams illustrate the logical workflows for the purification of N-1-naphthalenyl-formamide.
References
Handling and storage of N-(1-Naphthyl)formamide in the lab
Welcome to the technical support guide for N-(1-Naphthyl)formamide (CAS No. 6330-51-4). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound in a laboratory setting. My aim is to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental success.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and safe handling of N-(1-Naphthyl)formamide.
Q1: What are the primary hazards associated with N-(1-Naphthyl)formamide?
A1: N-(1-Naphthyl)formamide is classified as a hazardous substance. The primary risks include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust.[1][2][3][4]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate these risks.
Q2: What are the appropriate storage conditions for N-(1-Naphthyl)formamide?
A2: Proper storage is critical to maintain the integrity and stability of N-(1-Naphthyl)formamide. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is also noted to be light-sensitive and hygroscopic (absorbs moisture from the air), so protection from light and moisture is essential. Store away from incompatible materials such as strong oxidizing agents.[1]
Q3: What personal protective equipment (PPE) should be worn when handling N-(1-Naphthyl)formamide?
A3: A comprehensive PPE strategy is non-negotiable. At a minimum, you should wear:
-
Eye/Face Protection: Safety glasses or chemical splash goggles are mandatory.[5] A face shield may be required if there is a splash hazard.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][5]
-
Skin and Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[5]
Q4: How should I dispose of N-(1-Naphthyl)formamide waste?
A4: Waste containing N-(1-Naphthyl)formamide must be treated as hazardous waste. It should be collected in a clearly labeled, sealable, and compatible waste container.[1] Do not mix with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance on disposal procedures.
Physical and Chemical Properties
For quick reference, the key quantitative data for N-(1-Naphthyl)formamide are summarized below.
| Property | Value | Source |
| CAS Number | 6330-51-4 | [3][6][7] |
| Molecular Formula | C₁₁H₉NO | [7][8][9] |
| Molecular Weight | 171.2 g/mol | [7][9] |
| Physical Form | Solid, Powder/Crystal | [4][7] |
| Color | White to Light yellow to Light orange | [7] |
| Melting Point | 138.0 to 142.0 °C | [7] |
| Flash Point | 140 °C | [4] |
| Storage Temperature | Ambient Temperature | [4] |
Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experimentation with N-(1-Naphthyl)formamide.
Q1: I observed the N-(1-Naphthyl)formamide powder has clumped together. Is it still usable?
A1: Clumping is likely due to moisture absorption, as the compound is hygroscopic. While the compound may still be usable for some applications, the water content could interfere with moisture-sensitive reactions. To mitigate this, always store the compound in a desiccator or a controlled low-humidity environment. For critical experiments, using a fresh, unopened container is recommended.
Q2: I spilled a small amount of N-(1-Naphthyl)formamide powder on the lab bench. What is the correct cleanup procedure?
A2: For a small spill, the primary goal is to avoid generating dust.
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that there is adequate ventilation, preferably within a chemical fume hood.
-
Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and eye protection.[5] If there is a risk of dust generation, respiratory protection is required.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[10]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid dry sweeping which can create dust.
-
Decontaminate the Area: Clean the affected surface with soap and water.[1]
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Below is a workflow diagram for handling a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Q3: My experiment requires dissolving N-(1-Naphthyl)formamide. What solvents are recommended?
A3: The available safety data sheets do not provide extensive solubility data. General principles for similar aromatic amide compounds suggest that it would be soluble in many organic solvents. It is recommended to perform a small-scale solubility test with your intended solvent (e.g., DMSO, DMF, ethanol) before proceeding with a large-scale experiment. Always start with a small amount of solute and gradually add solvent while observing dissolution.
Experimental Protocols
Protocol 1: General Weighing and Handling Procedure
This protocol outlines the standard procedure for safely weighing and handling N-(1-Naphthyl)formamide powder.
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood or a ventilated balance enclosure. Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Weighing: Use a tared weigh boat or paper. Handle the container carefully to avoid generating dust. Use a spatula to transfer the desired amount of powder.
-
Container Sealing: After weighing, securely close the primary container of N-(1-Naphthyl)formamide.[1]
-
Cleanup: Clean the spatula and the weighing area. Dispose of any contaminated weigh paper or gloves as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
The following diagram illustrates the logical flow of safe handling practices.
Caption: Core steps for the safe handling of N-(1-Naphthyl)formamide.
References
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. 6330-51-4 Cas No. | N-(1-Naphthyl)formamide | Apollo [store.apolloscientific.co.uk]
- 4. N-(1-Naphthyl)formamide | 6330-51-4 [sigmaaldrich.com]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. keyorganics.net [keyorganics.net]
- 7. N-Formyl-1-naphthylamine | 6330-51-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. ICSC 0891 - FORMAMIDE [chemicalsafety.ilo.org]
Technical Support Center: Scaling the Synthesis of N-(1-Naphthyl)formamide
Welcome to the technical support resource for the synthesis and scale-up of Formamide, N-1-naphthalenyl- (also known as N-formyl-1-naphthylamine). This guide is designed for researchers, process chemists, and drug development professionals to provide field-proven insights, troubleshooting workflows, and practical protocols. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scalable process.
Core Synthesis Principles & Mechanism
The most direct and industrially scalable method for preparing N-(1-naphthyl)formamide is the direct N-formylation of 1-naphthylamine using formic acid. This method is advantageous due to its cost-effectiveness, operational simplicity, and the absence of complex catalysts or reagents.[1][2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 1-naphthylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the stable amide product.[1][3] Heating the reaction mixture is typically required to drive the dehydration and push the equilibrium toward the product.[4]
References
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of N-(1-Naphthyl)formamide Purity: A Comparative Approach
Introduction
N-(1-Naphthyl)formamide is a crucial building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The purity of this starting material is paramount, as even trace impurities can have significant impacts on reaction yields, by-product profiles, and the safety and efficacy of the final product. Therefore, robust and reliable analytical methods for purity assessment are essential. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with its modern counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), and a classical alternative, High-Performance Thin-Layer Chromatography (HPTLC), for the purity analysis of N-(1-Naphthyl)formamide. We will delve into the technical rationale behind method development, present detailed protocols, and offer insights to help researchers and drug development professionals select the most appropriate technique for their needs.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering a powerful combination of resolution, sensitivity, and quantitative accuracy. For N-(1-Naphthyl)formamide, a reverse-phase HPLC method with UV detection is the most suitable approach.
Principle of the Method
Reverse-phase chromatography separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., silica gel chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1] N-(1-Naphthyl)formamide, being a moderately nonpolar molecule due to its naphthyl group, will interact with the C18 stationary phase. By carefully controlling the composition of the mobile phase, we can elute the compound from the column and separate it from more polar or less polar impurities.
Method Development and Rationale
The development of a robust HPLC method requires careful consideration of several parameters:
-
Column Selection: A C18 column is the ideal choice for this analysis. The 18-carbon alkyl chains provide a highly hydrophobic stationary phase, which promotes strong interaction with the aromatic naphthyl group of the analyte, leading to good retention and separation from potential polar impurities.[2][3] Phenyl columns could be an alternative, offering different selectivity due to π-π interactions with the aromatic ring.[4]
-
Mobile Phase Composition: A gradient elution using a mixture of water and acetonitrile is recommended. Acetonitrile is often preferred over methanol as it has a lower viscosity and provides better peak shapes for many compounds. Starting with a higher proportion of water allows for the retention of N-(1-Naphthyl)formamide and the elution of any highly polar impurities. Gradually increasing the acetonitrile concentration will then decrease the polarity of the mobile phase, causing the elution of N-(1-Naphthyl)formamide and any less polar impurities.
-
UV Detection Wavelength: N-(1-Naphthyl)formamide contains a naphthalene ring system, which is a strong chromophore that absorbs UV light. To determine the optimal wavelength for detection, a UV-Vis spectrum of the compound should be recorded. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity.[5][6] Based on the structure, a wavelength in the range of 220-254 nm is expected to provide a strong signal.[7] Using a photodiode array (PDA) detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.[8]
Experimental Protocol: HPLC-UV Analysis of N-(1-Naphthyl)formamide
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.
2. Chemicals and Reagents:
-
N-(1-Naphthyl)formamide reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or λmax determined by UV scan)
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of N-(1-Naphthyl)formamide reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the N-(1-Naphthyl)formamide sample and dissolve it in 100 mL of methanol.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the N-(1-Naphthyl)formamide peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
Caption: Decision tree for selecting an analytical method based on laboratory needs.
Conclusion
The purity analysis of N-(1-Naphthyl)formamide is a critical step in ensuring the quality and consistency of downstream processes and products. While a well-validated reverse-phase HPLC method serves as a reliable and robust primary technique, the choice of the optimal analytical method depends on the specific requirements of the laboratory. UHPLC offers unparalleled speed and resolution for high-throughput environments and complex impurity profiles, while HPTLC provides a cost-effective solution for rapid screening. By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the integrity of their work.
References
- 1. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. hawach.com [hawach.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. How to choose the most representive wavelength? - Chromatography Forum [chromforum.org]
A Comparative Guide to the Characterization of N-(1-Naphthyl)formamide: An In-Depth Analysis Centered on X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of analytical techniques for the characterization of N-(1-Naphthyl)formamide, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare the rich data from crystallography with insights from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction: The Imperative of Structural Certainty
N-(1-Naphthyl)formamide, a derivative of the versatile 1-naphthylamine scaffold, presents an interesting case for structural elucidation due to the conformational flexibility of the formamide group relative to the rigid naphthyl ring. Understanding its precise solid-state conformation, including intermolecular interactions, is crucial for predicting its physicochemical properties, potential polymorphism, and behavior in a biological context. While various spectroscopic techniques provide valuable pieces of the structural puzzle, only X-ray crystallography can deliver a definitive, high-resolution map of the atomic arrangement in the crystalline state.
I. Synthesis and Crystallization: The Foundation of High-Quality Data
The journey to a crystal structure begins with the synthesis of high-purity material, followed by the often-challenging step of growing diffraction-quality single crystals.
A. Synthesis of N-(1-Naphthyl)formamide
A straightforward and effective method for the synthesis of N-(1-Naphthyl)formamide is the formylation of 1-naphthylamine.[1] This reaction involves heating commercially available 1-naphthylamine in an excess of formic acid, which serves as both the formylating agent and the solvent.[1]
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-naphthylamine (>95% purity) with a tenfold excess of formic acid.
-
Heating: Heat the reaction mixture to 363 K (90 °C) and maintain for 15 hours with constant stirring.[1]
-
Workup: After cooling to room temperature, remove the excess formic acid under reduced pressure. The resulting solid is then treated with dilute hydrochloric acid (e.g., 0.1 M HCl) to remove any unreacted 1-naphthylamine, followed by extraction with an organic solvent such as ethyl acetate.[1]
-
Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is then removed in vacuo to yield the crude N-(1-Naphthyl)formamide. For crystallographic purposes, this crude product is often of sufficient purity for the subsequent crystallization step.
B. The Art and Science of Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction—ideally with dimensions greater than 0.1 mm in all directions and free of significant defects—is the most critical and often unpredictable step.[2][3] For N-(1-Naphthyl)formamide, slow evaporation of a suitable solvent has proven to be an effective technique.[1]
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent for recrystallization dissolves the compound sparingly at room temperature but readily at elevated temperatures.[2] For N-(1-Naphthyl)formamide, crystals have been successfully grown from an ethyl acetate filtrate.[1]
-
Solution Preparation: Prepare a nearly saturated solution of N-(1-Naphthyl)formamide in the chosen solvent (e.g., ethyl acetate) at room temperature. Gentle warming can be used to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with parafilm and puncture it with a fine needle. This allows for slow, controlled evaporation of the solvent. Place the vial in a vibration-free environment.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form. Patience is key; rapid crystal growth often leads to smaller or lower-quality crystals.
Caption: Workflow for the synthesis and crystallization of N-(1-Naphthyl)formamide.
II. X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unparalleled, high-resolution view of the molecular structure and its arrangement within the crystal lattice.[2][3]
A. Data Collection and Structure Solution
A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.[2] The collected data is then processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson techniques, leading to an initial electron density map. An atomic model is then built into this map and refined against the experimental data.[2]
B. The Crystal Structure of N-(1-Naphthyl)formamide
The crystal structure of N-(1-Naphthyl)formamide has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC).[1] The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Source |
| CCDC Deposition No. | 258957 | Omondi et al., 2007[1] |
| Chemical Formula | C₁₁H₉NO | Omondi et al., 2007[1] |
| Molecular Weight | 171.19 | Omondi et al., 2007[1] |
| Crystal System | Orthorhombic | Omondi et al., 2007[1] |
| Space Group | P2₁2₁2₁ | Omondi et al., 2007[1] |
| a (Å) | 4.4639 (2) | Omondi et al., 2007[1] |
| b (Å) | 12.3969 (4) | Omondi et al., 2007[1] |
| c (Å) | 15.8514 (4) | Omondi et al., 2007[1] |
| V (ų) | 877.03 (5) | Omondi et al., 2007[1] |
| Z | 4 | Omondi et al., 2007[1] |
| R-factor (R₁) | 0.030 | Omondi et al., 2007[1] |
The crystal structure reveals that the molecule is essentially planar. The crystal packing is stabilized by intermolecular N—H···O and C—H···O hydrogen bonds, as well as π–π stacking interactions between the naphthyl rings of adjacent molecules.[1] This detailed information on intermolecular forces is critical for understanding the solid-state properties of the compound and is a unique advantage of X-ray crystallography.
Caption: The workflow of single-crystal X-ray diffraction analysis.
III. Alternative Characterization Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary and more readily accessible information.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[4] For N-(1-Naphthyl)formamide, both ¹H and ¹³C NMR would provide key information.
-
¹H NMR: The proton NMR spectrum would confirm the presence of the naphthyl and formamide protons.[5] The chemical shifts and coupling patterns of the aromatic protons would confirm the 1-substitution pattern on the naphthalene ring. The formyl proton would appear as a distinct singlet or doublet (due to coupling with the amide proton), and the amide proton would likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show the expected number of carbon signals, with the carbonyl carbon of the formamide group appearing at a characteristic downfield shift.[5]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid-state | Solution-state |
| Information | 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Connectivity, chemical environment of nuclei, dynamic processes in solution |
| Resolution | Atomic | Lower than crystallography |
| Requirement | Single crystal | Soluble sample |
| Ambiguity | Low, provides a single, definitive structure | Can be ambiguous for complex molecules or isomers |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule.[6][7][8]
For N-(1-Naphthyl)formamide, the FTIR spectrum would be characterized by:
-
N-H Stretch: A peak in the region of 3300-3100 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.[9]
-
C=O Stretch (Amide I band): A strong absorption band typically between 1680 and 1630 cm⁻¹ due to the carbonyl stretch.[9]
-
Aromatic C-H and C=C Stretches: Peaks corresponding to the vibrations of the naphthalene ring.
Comparison with X-ray Crystallography: FTIR confirms the presence of the formamide functional group but provides no information on the 3D arrangement of the atoms or the intermolecular interactions. It is an excellent tool for preliminary characterization and for monitoring reaction progress.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.[10][11][12]
For N-(1-Naphthyl)formamide (MW = 171.19), the mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 171, corresponding to the intact molecule minus one electron.
-
Fragmentation Pattern: Common fragmentation pathways for N-aryl amides include cleavage of the amide bond. Likely fragments for N-(1-Naphthyl)formamide would include the naphthylamine radical cation (m/z = 143) and the formyl cation (m/z = 29), or the naphthyl radical cation (m/z=127) after loss of the formamide group.
Comparison with X-ray Crystallography: MS confirms the molecular weight and provides clues about the connectivity of the molecule through its fragmentation. However, it does not provide information about the 3D structure or stereochemistry.
IV. Conclusion: An Integrated Approach to Structural Characterization
While NMR, FTIR, and MS are indispensable tools for the routine characterization of N-(1-Naphthyl)formamide, they each provide only a partial picture of its molecular identity. X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional structure, complete with the subtle details of intermolecular interactions that govern the properties of the material in the solid state. For drug development and materials science, where such precise knowledge is critical, X-ray crystallography is not just an alternative, but a necessity. The most robust characterization of any novel compound, therefore, relies on an integrated approach, where the definitive structure from crystallography is supported and complemented by the rich data provided by spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rigaku.com [resources.rigaku.com]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. photometrics.net [photometrics.net]
- 7. jascoinc.com [jascoinc.com]
- 8. tutebucket.com [tutebucket.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. uni-saarland.de [uni-saarland.de]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to N-1-naphthalenyl-formamide and N-2-naphthalenyl-formamide for Researchers
In the landscape of chemical synthesis and drug discovery, isomeric purity and characterization are paramount. Positional isomers, while sharing the same molecular formula, often exhibit divergent physicochemical properties, spectroscopic signatures, and biological activities. This guide provides an in-depth technical comparison of two such isomers: N-1-naphthalenyl-formamide and N-2-naphthalenyl-formamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical data with practical experimental insights to facilitate informed decision-making in the laboratory.
Introduction: The Significance of Positional Isomerism
N-1-naphthalenyl-formamide and N-2-naphthalenyl-formamide are structural isomers differing only in the attachment point of the formamide group to the naphthalene ring. This seemingly minor structural variance leads to significant differences in their steric and electronic environments, which in turn influence their crystal packing, spectroscopic behavior, and potential as pharmacophores or synthetic intermediates. Understanding these differences is critical for applications ranging from materials science to medicinal chemistry, where precise molecular architecture dictates function.
This guide will explore these differences through a comparative analysis of their physical properties, synthesis, structural characteristics, and spectroscopic data. All protocols and data are presented to be self-validating, providing a trustworthy resource for laboratory applications.
Physicochemical Properties: A Tale of Two Isomers
The position of the formamide group has a discernible impact on the melting point and crystal structure of these compounds. The key physical and chemical properties are summarized below for rapid comparison.
| Property | N-1-naphthalenyl-formamide | N-2-naphthalenyl-formamide |
| Synonyms | 1-Naphthylformamide, N-(1-naphthyl)formamide | 2-Naphthylformamide, N-(2-naphthyl)formamide |
| CAS Number | 6330-51-4[1] | 4423-74-9[2] |
| Molecular Formula | C₁₁H₉NO[1] | C₁₁H₉NO[2] |
| Molecular Weight | 171.20 g/mol [1] | 171.20 g/mol [2] |
| Appearance | White to light orange crystalline powder | White to reddish crystalline solid |
| Melting Point | 138.0 - 142.0 °C | 126 - 130 °C[2] |
The higher melting point of the N-1 isomer suggests a more stable crystal lattice, potentially due to more efficient packing or stronger intermolecular interactions, such as hydrogen bonding and π–π stacking, as confirmed by crystallographic studies.[3]
Synthesis and Mechanistic Considerations
Both isomers are readily synthesized by the N-formylation of their corresponding naphthylamine precursors. The most common and straightforward method involves the reaction with formic acid, which acts as both the formylating agent and, when in excess, the solvent.
General Reaction Mechanism
The formylation proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the naphthylamine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the final formamide product. The use of a Dean-Stark apparatus or refluxing in a high-boiling solvent like toluene is a common strategy to drive the equilibrium forward by removing the water byproduct.[4][5]
Caption: General workflow for the synthesis of N-naphthalenyl-formamides.
Causality in Experimental Design
The choice of toluene as a solvent in the provided protocols is strategic.[4][5] It is immiscible with the water byproduct, allowing for efficient azeotropic removal via a Dean-Stark trap. Furthermore, its boiling point (111 °C) provides a suitable reaction temperature to achieve a reasonable reaction rate without causing significant decomposition of the reactants or products. The use of a slight excess of formic acid ensures that the naphthylamine is the limiting reagent.
For detailed, step-by-step synthesis protocols, please refer to the Experimental Protocols section at the end of this guide.
Spectroscopic and Structural Characterization
The positional isomerism gives rise to distinct spectroscopic fingerprints, which are essential for unambiguous identification.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by characteristic amide absorptions. However, the substitution pattern on the naphthalene ring influences the C-H out-of-plane bending region, which can be diagnostic.
| Vibrational Mode | N-1-naphthalenyl-formamide (cm⁻¹) | N-2-naphthalenyl-formamide (cm⁻¹) | Functional Group |
| N-H Stretch | ~3300 (Medium, Sharp) | ~3235 (Medium, Sharp) | Secondary Amide |
| Aromatic C-H Stretch | 3100 - 3000 (Medium) | 3100 - 3000 (Medium) | Naphthyl Ring |
| Amide I (C=O Stretch) | 1680 - 1640 (Strong) | ~1656 (Strong) | Secondary Amide |
| Aromatic C=C Stretch | 1600-1450 (Multiple, Medium) | 1575, 1458 (Multiple, Medium) | Naphthyl Ring |
| Amide II (N-H Bend & C-N Stretch) | ~1540 (Strong) | ~1525 (Strong) | Secondary Amide |
| C-H Out-of-Plane Bending | 800 - 770 (Strong) | ~767 (Strong) | 1- vs 2-substituted |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull). The data above are representative values compiled from literature and spectral databases.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly powerful for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution position. Due to the restricted rotation around the C-N amide bond, it is common to observe two sets of signals (for cis and trans rotamers), particularly for the formyl proton and the protons on the naphthalene ring closest to the amide group.
Caption: Structural difference between the 1- and 2-isomers.
Key ¹H NMR Distinctions:
-
N-1-naphthalenyl-formamide: The proton at the C8 position (peri-proton) is sterically crowded and experiences significant deshielding from the amide carbonyl group, causing its signal to appear far downfield compared to other aromatic protons.[7]
-
N-2-naphthalenyl-formamide: The aromatic protons exhibit a more conventional pattern for a 2-substituted naphthalene. The protons at C1 and C3 are typically the most deshielded due to their proximity to the substituent and will appear as distinct doublets.
The formyl proton (N-CH=O) itself often appears as two separate signals (one for each rotamer), typically as singlets or narrow doublets above 8.0 ppm.[7]
Structural Analysis
X-ray crystallography of N-1-naphthalenyl-formamide reveals a crystal structure stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions between the naphthalene rings.[3] This extensive network of non-covalent interactions likely contributes to its higher melting point compared to the 2-isomer. While specific crystal structure data for the 2-isomer is less readily available in the searched literature, similar intermolecular forces are expected to be present.
Comparative Reactivity and Biological Activity
The difference in the electronic and steric environment of the formamide group in the two isomers suggests potential differences in their reactivity and biological profiles.
-
Reactivity: The C1 position (alpha) of naphthalene is generally more reactive towards electrophilic substitution than the C2 position (beta). While the formamide group is deactivating, this inherent difference in the naphthalene core could influence the reactivity of the rings in further synthetic transformations. Steric hindrance is also significantly greater around the formamide group in the 1-isomer due to the peri-hydrogen at C8, which could affect its ability to participate in certain reactions or binding interactions.
-
Biological Activity: The parent amines show a stark contrast in their biological hazard profiles. 2-Naphthylamine is a known human carcinogen, specifically linked to bladder cancer.[8] In contrast, 1-Naphthylamine is not classified as a human carcinogen, although it can be contaminated with the 2-isomer.[8] This profound difference in toxicity underscores the importance of positional isomerism. While direct comparative cytotoxicity data for the formamide derivatives is not extensively published, studies on various naphthylamine and naphthalimide derivatives show a wide range of biological activities, including cytotoxic and antifungal properties.[8][9] It is plausible that N-1 and N-2-naphthalenyl-formamides could serve as precursors to biologically active molecules, and their isomeric form would be a critical determinant of their final activity and toxicity profile.
Conclusion
N-1-naphthalenyl-formamide and N-2-naphthalenyl-formamide, while structurally similar, are distinct chemical entities with unique properties. The 1-isomer exhibits a higher melting point, likely due to more efficient crystal packing, and its ¹H NMR spectrum is characterized by a significantly downfield-shifted peri-proton signal. The 2-isomer's parent amine is a known carcinogen, a critical consideration for any research involving this scaffold.
This guide provides the foundational data and experimental context necessary for researchers to confidently synthesize, characterize, and distinguish between these two important isomers. The provided protocols and comparative data serve as a reliable starting point for further investigation and application in drug discovery and materials science.
Experimental Protocols
Protocol 1: Synthesis of N-1-naphthalenyl-formamide
Adapted from Omondi, B. et al., Acta Cryst. (2007). E63, o714-o716.[3]
Materials:
-
1-Naphthylamine (1.0 eq)
-
Formic Acid (85-90%, ~10 eq)
-
Toluene
-
Ethyl Acetate
-
0.1 M Hydrochloric Acid
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add 1-naphthylamine (e.g., 5.0 g, 34.9 mmol) and toluene (100 mL).
-
Add formic acid (e.g., 13 mL, ~349 mmol) to the flask.
-
Heat the mixture to reflux with vigorous stirring. Collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1-naphthylamine starting material is consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl (2 x 50 mL) and water (2 x 50 mL).
-
Dry the organic layer (toluene) over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N-1-naphthalenyl-formamide as a crystalline solid.
Protocol 2: Synthesis of N-2-naphthalenyl-formamide
Adapted from standard N-formylation procedures.[4][10]
Materials:
-
2-Naphthylamine (1.0 eq)
-
Formic Acid (85-90%, 1.2 eq)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
Caution: 2-Naphthylamine is a known carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE) and in a certified chemical fume hood.
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add 2-naphthylamine (e.g., 5.0 g, 34.9 mmol) and toluene (100 mL).
-
Add formic acid (e.g., 1.6 mL, 41.9 mmol) to the flask.
-
Heat the mixture to reflux with vigorous stirring, collecting the water/toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-9 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid, followed by a wash with water (50 mL).
-
Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol) to yield pure N-2-naphthalenyl-formamide.
References
- 1. calpaclab.com [calpaclab.com]
- 2. N-(2-NAPHTHYL)FORMAMIDE CAS#: [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Odyssey: Unveiling the Electronic and Vibrational Landscapes of Formamide and its Naphthalenyl Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the vast molecular universe, the amide functional group stands as a cornerstone, forming the backbone of proteins and playing a pivotal role in a myriad of chemical and biological processes. Formamide (HCONH₂), the simplest primary amide, serves as a fundamental model for understanding the spectroscopic signatures of this crucial moiety. The introduction of aromatic systems, such as the naphthalene ring, to the formamide scaffold dramatically alters its electronic and vibrational properties, giving rise to new molecules with unique photophysical characteristics. This guide provides an in-depth spectroscopic comparison of formamide and its naphthalenyl derivatives, offering insights into how the interplay of the amide and aryl functionalities dictates their behavior under electromagnetic radiation. We will delve into the theoretical underpinnings and practical aspects of UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by experimental data and detailed protocols.
The Spectroscopic Benchmark: Formamide
Formamide, a colorless, hygroscopic liquid, provides the essential spectroscopic baseline for our comparison. Its relatively simple structure allows for a clear interpretation of its spectral features, which are dominated by the n-π* and π-π* electronic transitions of the carbonyl group and the vibrational modes of the amide bond.
Electronic Absorption of Formamide
In the gas phase, the absorption spectrum of formamide exhibits distinct peaks corresponding to various electronic transitions. The weak n→π* transition is observed around 210-220 nm, while the more intense π→π* transition appears at approximately 170-180 nm. In solution, these transitions are influenced by solvent polarity. For instance, in a polar solvent like water, the n→π* transition undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons on the oxygen atom through hydrogen bonding. Conversely, the π→π* transition experiences a bathochromic (red) shift.[1][2]
Vibrational and Nuclear Magnetic Signatures of Formamide
The infrared spectrum of formamide is characterized by prominent absorption bands corresponding to the N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations. The two N-H stretching vibrations of the primary amide typically appear as a doublet in the range of 3400-3100 cm⁻¹. The Amide I band, a strong absorption due to the C=O stretch, is found around 1680-1650 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, appears near 1650-1620 cm⁻¹.
In ¹H NMR spectroscopy, formamide in DMSO-d₆ displays three distinct signals for the formyl proton and the two non-equivalent amide protons due to restricted rotation around the C-N bond.[3] The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon at around 165 ppm.
The Impact of the Naphthyl Moiety: A Spectroscopic Transformation
The introduction of a naphthalene ring to the formamide backbone, as in N-(1-naphthalenyl)formamide, profoundly alters the spectroscopic landscape. The extended π-system of the naphthalene ring introduces new electronic transitions and influences the existing vibrational modes of the amide group.
UV-Visible Absorption and Fluorescence of N-(1-naphthalenyl)formamide
The UV-visible absorption spectrum of N-(1-naphthalenyl)formamide is dominated by the π→π* transitions of the naphthalene ring system. Naphthalene itself exhibits strong absorption bands around 220 nm, 275 nm, and 312 nm. The formamide substituent can cause slight shifts in these absorption maxima and influence their intensities.
A key difference between formamide and its naphthalenyl derivative is the emergence of fluorescence. While formamide is non-fluorescent, the rigid, planar structure of the naphthalene ring in N-(1-naphthalenyl)formamide allows for efficient emission of light upon excitation. The fluorescence emission spectrum is typically broad and unstructured, with the emission maximum being sensitive to solvent polarity. This solvatochromism arises from the change in the dipole moment of the molecule upon excitation and its interaction with the surrounding solvent molecules. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent environment.[4][5]
Comparative Spectroscopic Data
| Spectroscopic Technique | Formamide | N-(1-naphthalenyl)formamide |
| UV-Vis (λmax) | ~210-220 nm (n→π), ~170-180 nm (π→π) (gas phase) | Dominated by naphthalene π→π* transitions (typically ~220, 280, 320 nm) |
| Fluorescence | Non-fluorescent | Fluorescent, emission maxima sensitive to solvent polarity |
| ¹H NMR (DMSO-d₆) | Formyl H: ~8.0 ppm; Amide H: ~7.1, 6.8 ppm | Aromatic H: ~7.5-8.2 ppm; Formyl H: ~8.4 ppm; Amide H: ~10.2 ppm |
| ¹³C NMR (DMSO-d₆) | C=O: ~165 ppm | C=O: ~160 ppm; Aromatic C: ~110-135 ppm |
| FTIR (cm⁻¹) | N-H stretch: ~3400-3100 (doublet); Amide I: ~1680-1650; Amide II: ~1650-1620 | N-H stretch: ~3250; Amide I: ~1660; Amide II: ~1540; Aromatic C-H stretch: ~3050; Aromatic C=C stretch: ~1600, 1580, 1510 |
Experimental Protocols
To ensure the integrity and reproducibility of the spectroscopic data, standardized experimental protocols are essential.
Synthesis of N-(1-naphthalenyl)formamide
A common method for the synthesis of N-(1-naphthalenyl)formamide involves the reaction of 1-naphthylamine with an excess of formic acid. The mixture is heated to reflux, and after cooling, the product is isolated by extraction and purified by crystallization.[6]
Diagram of the Synthesis of N-(1-naphthalenyl)formamide
Caption: Synthetic route to N-(1-naphthalenyl)formamide.
UV-Visible and Fluorescence Spectroscopy
For UV-Vis and fluorescence measurements, solutions of the compounds are prepared in spectroscopic grade solvents. A typical procedure involves:
-
Sample Preparation: Prepare a stock solution of the compound of interest and then dilute it to obtain a series of solutions with absorbances in the range of 0.02 to 0.1 at the excitation wavelength for fluorescence measurements.
-
UV-Vis Measurement: Record the absorbance spectrum using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer, exciting at a wavelength where the sample absorbs strongly.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the test sample and the standard, respectively.
Workflow for Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield measurement.
NMR Spectroscopy
For NMR analysis, the sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[6][7][8]
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[6][7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
FTIR Spectroscopy
FTIR spectra can be obtained for neat liquids or solid samples. For solids, the KBr pellet method is common.[4][9]
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and press the mixture into a transparent pellet.[4]
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
Conclusion: A Tale of Two Molecules
The spectroscopic comparison of formamide and its naphthalenyl derivative, N-(1-naphthalenyl)formamide, reveals a fascinating story of how the introduction of an aromatic moiety transforms the fundamental properties of the amide group. While formamide serves as an excellent model for the basic spectroscopic features of amides, its naphthalenyl derivative showcases the profound impact of an extended π-system, leading to the emergence of fluorescence and significant shifts in its NMR and IR spectra. This guide provides a comprehensive framework for understanding these differences, offering both the theoretical background and practical experimental guidance for researchers in chemistry and drug development. The distinct spectroscopic signatures of these molecules not only provide a deeper understanding of their structure and electronic properties but also open up possibilities for their application as fluorescent probes and in the design of novel materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Photophysical Properties of Some Naphthalimide Derivatives | MDPI [mdpi.com]
- 6. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of N-(1-Naphthyl)formamide: An Evaluation of Alternative Methodologies
Introduction
N-(1-Naphthyl)formamide is a key chemical intermediate with applications in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of three distinct methodologies for the synthesis of N-(1-Naphthyl)formamide, moving beyond the classical approach to explore more refined and alternative strategies. Each method is evaluated based on its reaction mechanism, experimental protocol, yield, and overall practicality. This document is intended to serve as a valuable resource for chemists and chemical engineers in selecting the optimal synthetic route for their specific needs.
Methodology Overview
The synthesis of N-(1-Naphthyl)formamide fundamentally involves the formylation of 1-naphthylamine. The primary differences between the methods presented lie in the choice of the formylating agent and the reaction conditions. We will explore the following three distinct approaches:
-
Direct Formylation with Formic Acid: A traditional and straightforward approach utilizing formic acid as the formylating agent.
-
Formylation with in situ Generated Acetic Formic Anhydride (AFA): A highly efficient method employing a potent, freshly prepared formylating agent.
-
Iodine-Catalyzed Formylation: A modern, catalytic approach that offers a greener and more atom-economical alternative.
The following sections will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative performance of each of these synthetic strategies.
Method A: Direct Formylation with Formic Acid
Direct formylation using formic acid is a well-established and widely practiced method for the synthesis of N-aryl formamides. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. This method can be performed under various conditions, two of which are presented here: heating in excess formic acid and azeotropic removal of water in a non-polar solvent.
Mechanistic Rationale
The reaction is an equilibrium process. To drive the reaction towards the product, one must either use a large excess of one reactant (formic acid) or remove the water byproduct as it is formed. The latter is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Experimental Protocols
Protocol A1: Excess Formic Acid
-
To a round-bottom flask, add 1-naphthylamine (1.0 eq).
-
Add a tenfold molar excess of formic acid (≥95%).
-
Heat the mixture at 90°C for 15 hours.[1]
-
After cooling to room temperature, remove the excess formic acid under reduced pressure.
-
The resulting solid is then treated with 0.1 M hydrochloric acid (10 mL) and ethyl acetate (60 mL).[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.
-
The crude product can be purified by recrystallization.
Protocol A2: Azeotropic Water Removal
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-naphthylamine (1.0 eq) in toluene.
-
Add 1.2 to 2.0 equivalents of 85% aqueous formic acid.[2]
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-9 hours).[2]
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the N-(1-Naphthyl)formamide, which is often of sufficient purity for many applications.[2]
Workflow Diagram
Caption: Workflow for Direct Formylation with Formic Acid.
Method B: Formylation with in situ Acetic Formic Anhydride (AFA)
Acetic formic anhydride (AFA) is a highly reactive formylating agent that can be conveniently generated in situ from formic acid and acetic anhydride.[3][4][5] This method is characterized by its rapid reaction times, mild conditions, and excellent yields.[3]
Mechanistic Rationale
AFA is a mixed anhydride. The formyl carbonyl carbon is more electrophilic and less sterically hindered than the acetyl carbonyl carbon, leading to a highly selective transfer of the formyl group to the nucleophilic amine.[3] The reaction is typically conducted at low temperatures to prevent the decomposition of the thermally unstable AFA.[5]
Experimental Protocol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add acetic anhydride (1.2 eq).
-
Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add formic acid (1.0 eq) dropwise to the stirred acetic anhydride.
-
Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.[3]
-
In a separate flask, dissolve 1-naphthylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the amine solution to -20 °C.
-
Slowly transfer the pre-formed AFA solution to the stirred amine solution via a cannula or syringe.
-
The reaction is typically complete within 15 minutes. Monitor by Thin Layer Chromatography (TLC).[3]
-
Quench the reaction by cautiously adding it to an ice-cold saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography if necessary.
Workflow Diagram
Caption: Workflow for Formylation with in situ AFA.
Method C: Iodine-Catalyzed Formylation with Formic Acid
The use of molecular iodine as a catalyst for the N-formylation of amines with formic acid represents a more recent, environmentally conscious approach.[6] This method is performed under solvent-free conditions and offers high yields with only a catalytic amount of a low-cost, non-toxic catalyst.[6]
Mechanistic Rationale
While the precise mechanism is still a subject of study, it is proposed that molecular iodine reacts with formic acid to generate hydrogen iodide (HI) in situ. HI then acts as a Brønsted acid catalyst, protonating the formic acid to increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the amine.[6]
Experimental Protocol
-
In a round-bottom flask, combine 1-naphthylamine (1.0 eq), formic acid (2.0 eq), and molecular iodine (5 mol%).
-
Stir the mixture at 70°C. The reaction is typically complete within 2 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with aqueous sodium thiosulfate to remove the iodine, followed by a wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
-
Further purification can be achieved by column chromatography if needed.
Workflow Diagram
Caption: Workflow for Iodine-Catalyzed Formylation.
Comparative Analysis
The choice of synthetic method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, desired purity, and environmental considerations. The following table provides a comparative summary of the three methods discussed.
| Feature | Method A: Direct Formic Acid | Method B: in situ AFA | Method C: Iodine-Catalyzed |
| Reagents | 1-Naphthylamine, Formic Acid, Toluene (optional) | 1-Naphthylamine, Formic Acid, Acetic Anhydride, THF | 1-Naphthylamine, Formic Acid, Iodine |
| Reaction Time | 4-15 hours | < 15 minutes | ~2 hours |
| Temperature | 90-110°C (Reflux) | -20°C | 70°C |
| Yield | Good to Excellent[2] | Excellent (often >95%)[3] | Excellent (up to 94%)[6] |
| Catalyst | None | None (stoichiometric) | Iodine (catalytic) |
| Solvent | Excess reagent or Toluene | Anhydrous THF | Solvent-free |
| Advantages | Simple, inexpensive reagents. | Very fast, high yielding, mild conditions. | Catalytic, solvent-free, atom-economical. |
| Disadvantages | Long reaction times, high temperatures. | Requires anhydrous conditions, thermally sensitive reagent. | Requires post-reaction purification to remove catalyst. |
Conclusion
This guide has presented and compared three distinct methods for the synthesis of N-(1-Naphthyl)formamide.
-
Direct formylation with formic acid remains a viable and simple option, particularly the variation using a Dean-Stark trap for water removal, which generally provides high yields without the need for a large excess of formic acid.[2]
-
The use of in situ generated acetic formic anhydride is a superior method in terms of reaction speed and efficiency, making it an excellent choice for rapid, high-yield synthesis, provided that anhydrous conditions can be maintained.[3]
-
Iodine-catalyzed formylation stands out as a modern, green alternative that avoids the use of solvents and employs a cheap, readily available catalyst.[6]
The selection of the most appropriate method will be guided by the specific constraints and objectives of the synthesis. For large-scale industrial production, the catalytic, solvent-free nature of the iodine-catalyzed method may be particularly attractive. For laboratory-scale synthesis where speed and yield are paramount, the AFA method is highly recommended. The direct formic acid method, while slower, offers simplicity and is forgiving of less stringent reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
A Technical Guide to the Structural Validation of N-(1-Naphthyl)formamide by ¹H NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of N-(1-Naphthyl)formamide using one of the most powerful and accessible analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. While direct experimental data for N-(1-Naphthyl)formamide was not available in the cited literature, this guide will present a detailed theoretical analysis of its ¹H NMR spectrum, grounded in established principles and data from analogous structures. This predictive approach serves as a robust framework for interpreting experimentally acquired data.
The Imperative of Structural Integrity
In the synthesis of novel compounds or the quality control of existing ones, absolute certainty of the chemical structure is paramount. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and chemical environments. Among these, ¹H NMR spectroscopy is particularly informative for organic molecules, revealing the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Theoretical ¹H NMR Analysis of N-(1-Naphthyl)formamide
The structure of N-(1-Naphthyl)formamide combines a naphthyl ring system with a formamide group. The expected ¹H NMR spectrum will, therefore, exhibit characteristic signals for both moieties. A key feature to anticipate is the presence of rotamers due to the restricted rotation around the C-N amide bond. This can result in the appearance of two distinct sets of signals for the formyl and NH protons, and potentially for the aromatic protons closest to the amide group.
Predicted ¹H NMR Spectral Data for N-(1-Naphthyl)formamide
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in N-(1-Naphthyl)formamide. These predictions are based on established values for naphthalene and formamide derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Formyl-H | 8.5 - 9.1 | Doublet (d) or Singlet (s) | J ≈ 1-2 Hz (if coupled to NH) | 1H |
| NH | 8.0 - 8.5 | Broad Singlet (br s) or Doublet (d) | J ≈ 1-2 Hz (if coupled to formyl-H) | 1H |
| H-8' | ~8.2 | Doublet (d) | J ≈ 8-9 Hz | 1H |
| H-5' | ~7.9 | Doublet (d) | J ≈ 8-9 Hz | 1H |
| H-4' | ~7.9 | Doublet (d) | J ≈ 8-9 Hz | 1H |
| H-2' | ~7.8 | Doublet (d) | J ≈ 7-8 Hz | 1H |
| H-7' | ~7.5 | Triplet (t) or Multiplet (m) | J ≈ 7-8 Hz | 1H |
| H-6' | ~7.5 | Triplet (t) or Multiplet (m) | J ≈ 7-8 Hz | 1H |
| H-3' | ~7.4 | Triplet (t) | J ≈ 7-8 Hz | 1H |
Causality Behind the Predicted Chemical Shifts and Multiplicities
-
Formyl and Amide Protons: The formyl proton is expected to be significantly deshielded, appearing far downfield due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the naphthalene ring. The presence of rotamers could lead to two distinct signals for the formyl proton[1]. The NH proton signal is often broad due to quadrupole broadening from the nitrogen atom and can exchange with trace amounts of D₂O in the solvent, which would cause it to disappear. If coupling to the formyl proton is observed, it will likely be a small doublet.
-
Naphthyl Protons: The protons on the naphthalene ring will reside in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electronic effects of the formamide substituent and the anisotropic currents of the fused ring system. The protons peri to the substituent (H-8') and ortho to it (H-2') are often the most deshielded. Protons that are ortho, meta, and para to each other will exhibit characteristic coupling patterns, with ortho coupling constants being the largest (typically 7-9 Hz), followed by meta (2-3 Hz), and para coupling being very small or unresolved.
Experimental Protocol for ¹H NMR Spectroscopy
A meticulous experimental approach is critical for obtaining a high-quality ¹H NMR spectrum that allows for confident structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the N-(1-Naphthyl)formamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it can influence the chemical shifts.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the N-(1-Naphthyl)formamide structure using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR-based structural validation.
Comparison with Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural validation often involves a combination of spectroscopic methods.
| Technique | Information Provided for N-(1-Naphthyl)formamide | Advantages of ¹H NMR |
| ¹³C NMR Spectroscopy | Provides the number of unique carbon environments and their chemical nature (e.g., carbonyl, aromatic, etc.). | ¹H NMR is generally more sensitive, requires less sample, and provides information about proton-proton connectivity through coupling patterns. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. For N-(1-Naphthyl)formamide, this would include the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1670 cm⁻¹), and C-H and C=C stretching of the aromatic ring. | ¹H NMR provides a more detailed map of the entire molecule's carbon-hydrogen framework, whereas IR confirms the presence of functional groups. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce structural components. | ¹H NMR provides detailed information about the connectivity of atoms within the intact molecule, while MS provides information about the mass of the molecule and its fragments. |
References
A Senior Application Scientist's Comparative Guide to Formylating Agents for 1-Naphthylamine
Introduction: The Critical Role of N-Formylation in Synthetic Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the N-formylation of amines is a fundamental transformation. The resulting formamides, such as N-(1-naphthyl)formamide, are not merely protected amines; they are versatile intermediates for the synthesis of isocyanides, formamidines, and a multitude of heterocyclic compounds of significant biological interest. 1-Naphthylamine, a key aromatic amine, serves as a precursor to a variety of dyes and other specialized chemicals.[1] The selection of an appropriate formylating agent for its transformation is a critical decision, directly influencing reaction efficiency, yield, scalability, cost, and safety. This guide provides a comparative analysis of common formylating agents for the synthesis of N-(1-naphthyl)formamide, supported by experimental insights and data to empower researchers in making informed decisions.
Comparative Overview of Formylating Agents
This guide will focus on a comparative study of three primary classes of formylating agents for the N-formylation of 1-naphthylamine:
-
Formic Acid: A simple, cost-effective, and green reagent.
-
Vilsmeier-Haack Reagent (DMF/POCl₃): A potent and versatile system for formylating electron-rich compounds.
-
Chloral Hydrate: A historically significant reagent offering a distinct reaction pathway.
-
Acetic Formic Anhydride: A highly reactive agent for rapid and high-yielding formylations.
The following table provides a high-level comparison of these agents for the synthesis of N-(1-naphthyl)formamide.
| Formylating Agent | Typical Reaction Conditions | Yield (%) | Reaction Time | Cost | Safety Considerations |
| Formic Acid | Neat or in a solvent like toluene, reflux | Good to Excellent | 4-15 hours | Low | Corrosive, causes severe skin and eye damage. |
| Vilsmeier-Haack | DMF, POCl₃, 0°C to RT | Good to Excellent | ~6.5 hours | Moderate | POCl₃ is highly corrosive and reacts violently with water. DMF is a reproductive toxin. |
| Chloral Hydrate | In a solvent like methanol with a base | Moderate to Good | Overnight | Moderate | Toxic if swallowed, causes skin and eye irritation, potential mutagen and carcinogen.[2] |
| Acetic Formic Anhydride | In situ from formic acid and acetic anhydride, low temp. | Excellent | < 15 minutes | Low | Moisture-sensitive and thermally unstable. |
In-Depth Analysis of Formylating Agents
Formic Acid: The Green and Economical Choice
Formic acid stands out as an environmentally benign and cost-effective formylating agent.[3] The reaction with 1-naphthylamine can be carried out under neat conditions or with a solvent to facilitate the removal of water, which is the only byproduct.
Reaction Mechanism:
The N-formylation of 1-naphthylamine with formic acid is a nucleophilic acyl substitution reaction. The lone pair of the amino group attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule to yield the formamide.
Diagram: N-Formylation of 1-Naphthylamine with Formic Acid
Caption: Mechanism of N-formylation with formic acid.
Experimental Protocol:
A mixture of 1-naphthylamine (1.0 g) and an excess of 85% aqueous formic acid in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent and excess formic acid are removed under reduced pressure to yield the crude N-(1-naphthyl)formamide, which is often of sufficient purity for subsequent steps.[4]
Vilsmeier-Haack Reagent: The Powerful and Versatile Option
The Vilsmeier-Haack reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), is a potent formylating agent for electron-rich aromatic compounds.[5][6] While typically used for C-formylation, it can also be employed for the N-formylation of amines.
Reaction Mechanism:
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[7] The nucleophilic nitrogen of 1-naphthylamine then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the intermediate furnishes the N-(1-naphthyl)formamide.
Diagram: Vilsmeier-Haack N-Formylation Workflow
Caption: Vilsmeier-Haack N-formylation workflow.
Experimental Protocol:
To a solution of 1-naphthylamine in DMF at 0°C, (chloromethylene)dimethyliminium chloride (the pre-formed Vilsmeier reagent) is added.[7] The reaction mixture is stirred for several hours at room temperature. An aqueous solution of sodium acetate is then added to hydrolyze the intermediate. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography to afford N-(1-naphthyl)formamide. A reported yield for a similar substrate using this method is around 77%.[7]
Chloral Hydrate: A Classic Reagent with a Unique Mechanism
Chloral hydrate offers an alternative route to N-formamides.[8] The reaction proceeds under basic conditions and produces chloroform as a byproduct.
Reaction Mechanism:
The mechanism is believed to involve the nucleophilic attack of the amine on the carbonyl carbon of chloral (trichloroacetaldehyde), which is in equilibrium with chloral hydrate. The resulting intermediate undergoes a haloform-type reaction, where the trichloromethyl group is a good leaving group, ultimately leading to the formamide and chloroform.
Diagram: N-Formylation with Chloral Hydrate
Caption: N-formylation using chloral hydrate.
Experimental Protocol:
1-Naphthylamine and chloral hydrate are reacted in an equimolar amount in a solvent such as methanol at room temperature overnight.[9] The solvent is then evaporated, and the resulting crude product can be purified by recrystallization. A reported yield for a similar reaction is around 90%.[9]
Acetic Formic Anhydride: For Rapid and High-Yielding Formylation
Acetic formic anhydride (AFA), typically generated in situ from formic acid and acetic anhydride, is a highly reactive and efficient formylating agent.[10] This method is characterized by very short reaction times and excellent yields.
Reaction Mechanism:
The N-formylation with AFA proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the more electrophilic formyl carbonyl carbon of the mixed anhydride. The subsequent collapse of the tetrahedral intermediate eliminates acetate as a leaving group, yielding the formamide. The formyl group is selectively transferred due to its lower steric hindrance and higher electrophilicity compared to the acetyl group.
Diagram: N-Formylation with Acetic Formic Anhydride
Caption: Mechanism of N-formylation with acetic formic anhydride.
Experimental Protocol:
To a mixture of 1-naphthylamine, formic acid, and acetic anhydride, silica gel is added, and the mixture is stirred to obtain a free-flowing powder.[10] The reaction is then irradiated in a microwave oven for a short period. After cooling, the product is extracted with dichloromethane, washed, and dried. The solvent is removed under reduced pressure to yield N-(1-naphthyl)formamide. Reported yields for this method are generally high.[10]
Product Characterization: N-(1-naphthyl)formamide
The successful synthesis of N-(1-naphthyl)formamide can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthyl group and a distinct signal for the formyl proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the naphthyl ring and a downfield signal for the carbonyl carbon of the formamide group.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching band and a strong C=O stretching absorption (Amide I band). A representative IR spectrum of a similar secondary amide shows a sharp N-H stretch around 3300 cm⁻¹ and a strong C=O stretch in the 1680-1630 cm⁻¹ range.
Safety and Handling
-
1-Naphthylamine: This starting material is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Formic Acid: Is highly corrosive and can cause severe burns. Use in a fume hood with appropriate PPE is mandatory.
-
Phosphorus Oxychloride (POCl₃): Is extremely corrosive and reacts violently with water. It must be handled with extreme care in a dry environment and under a fume hood.
-
Chloral Hydrate: Is toxic if swallowed and can cause skin and eye irritation.[2] It is also a potential mutagen and carcinogen.[2] Handle with appropriate PPE.
-
Acetic Anhydride: Is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
Conclusion and Recommendations
The choice of formylating agent for the synthesis of N-(1-naphthyl)formamide is a balance of factors including yield, reaction time, cost, and safety.
-
For green and cost-effective synthesis , formic acid is an excellent choice, particularly for large-scale production, despite the longer reaction times.
-
For high-throughput and rapid synthesis with excellent yields, acetic formic anhydride is the preferred method, provided the moisture-sensitive nature of the reagent is managed.
-
The Vilsmeier-Haack reagent offers a powerful alternative, especially when dealing with less reactive amine substrates, but requires careful handling of hazardous reagents.
-
Chloral hydrate provides a viable, albeit less common, method that avoids the use of strong acids or highly reactive anhydrides.
Researchers and process chemists should carefully consider these factors in the context of their specific laboratory or manufacturing capabilities and project goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4314080A - N-Formylation of 2-amino-2-methyl-1-propanol with chloral hydrate - Google Patents [patents.google.com]
- 8. 1-Naphthylamine for synthesis 134-32-7 [sigmaaldrich.com]
- 9. aml.iaamonline.org [aml.iaamonline.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Thermal Analysis of N-(1-Naphthyl)formamide
For Researchers, Scientists, and Drug Development Professionals
The Significance of Thermal Analysis for Aromatic Amides
Aromatic amides are a cornerstone of many pharmaceutical and specialty chemical structures. Their thermal behavior, characterized by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical data points. TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions. For a compound like N-(1-Naphthyl)formamide, this data is invaluable for:
-
Stability Assessment: Determining the temperature at which the compound begins to degrade is crucial for establishing storage conditions and assessing its stability during manufacturing processes that may involve heating.
-
Polymorph Screening: DSC is a powerful tool for identifying different crystalline forms (polymorphs) of a drug substance, which can have different solubilities, bioavailabilities, and stability profiles.
-
Purity Determination: The melting point depression observed in a DSC thermogram can be used to estimate the purity of a compound.
-
Process Development: Understanding the thermal properties of a compound is essential for designing safe and efficient manufacturing processes, such as drying, milling, and formulation.
The introduction of an aromatic system, such as the naphthyl group in N-(1-Naphthyl)formamide, is generally expected to enhance thermal stability compared to aliphatic counterparts. This increased stability can be attributed to the delocalization of electrons within the aromatic rings, which strengthens the molecular structure.[1]
Experimental Protocol: TGA/DSC Analysis of N-(1-Naphthyl)formamide
The following is a detailed, standardized protocol for the simultaneous TGA/DSC analysis of a solid, powdered sample like N-(1-Naphthyl)formamide. The causality behind each experimental choice is explained to ensure a self-validating system.
Instrumentation: A simultaneous TGA/DSC instrument is recommended to ensure that the mass loss and heat flow data are collected under identical conditions.
Experimental Workflow:
Caption: Workflow for TGA/DSC analysis of N-(1-Naphthyl)formamide.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-(1-Naphthyl)formamide powder into a clean, tared aluminum DSC pan. A small sample mass is used to minimize thermal gradients within the sample and ensure a uniform temperature distribution.
-
Crimp a pierced lid onto the pan. The pierced lid allows for the escape of any evolved gases during decomposition while maintaining a relatively controlled atmosphere around the sample.
-
-
Instrument Setup and Calibration:
-
Ensure the TGA/DSC instrument is calibrated for both temperature and heat flow using appropriate standards (e.g., indium for temperature and heat flow). This is a critical step for data accuracy and trustworthiness.
-
Place the sample crucible and an empty reference crucible (for DSC) into the instrument.
-
Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes to ensure a stable starting temperature.
-
Program a heating ramp of 10°C/min from 30°C up to a final temperature of 400°C. A 10°C/min heating rate is a common standard that provides a good balance between resolution and experimental time. The final temperature is chosen to be well above the expected melting and decomposition temperatures of the compound.
-
-
Data Analysis:
-
DSC Data: Analyze the DSC thermogram to determine the melting point, which will appear as an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
TGA Data: Analyze the TGA thermogram to identify the onset of decomposition, which is the temperature at which mass loss begins. Key metrics to report include the temperature at which 5% (Td5%) and 10% (Td10%) of the initial mass has been lost, as these are common indicators of thermal stability.
-
Comparative Thermal Properties
| Property | Formamide | N-Phenylformamide | N-(1-Naphthyl)formamide |
| Melting Point (°C) | 2-3 | 46-48 | 138-142[2] |
| Decomposition Info | Decomposes above 100°C, rapidly >160°C | Expected > 200°C | Expected > 250°C |
| Expected Decomposition Products | Carbon monoxide, ammonia, hydrogen cyanide[3][4] | Aniline, carbon monoxide | 1-Naphthylamine, carbon monoxide |
Mechanistic Insights and Discussion
The significant differences in the melting points and expected decomposition temperatures of these three compounds can be attributed to their molecular structures.
Caption: Factors influencing the thermal stability of formamides.
Formamide , as the simplest amide, has a low melting point and begins to decompose at a relatively low temperature. Its thermal decomposition is known to proceed via pathways that yield carbon monoxide and ammonia, or at higher temperatures, hydrogen cyanide and water.[3][4]
N-Phenylformamide introduces a phenyl group, which significantly increases the melting point. This is due to the increased molecular weight and the potential for intermolecular π-π stacking interactions between the phenyl rings, which require more energy to overcome. The aromatic ring also contributes to the electronic stability of the molecule through resonance. This would lead to a higher decomposition temperature compared to formamide.
N-(1-Naphthyl)formamide features a larger, more extended aromatic system (naphthalene). This is expected to result in even stronger intermolecular π-π stacking interactions and greater resonance stabilization compared to the single phenyl ring of N-phenylformamide. Consequently, N-(1-Naphthyl)formamide has a significantly higher melting point and is predicted to have the highest thermal stability of the three compounds. The initial step in its thermal decomposition under an inert atmosphere would likely involve the cleavage of the amide bond to yield 1-naphthylamine and carbon monoxide.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the thermal properties of N-(1-Naphthyl)formamide. While awaiting specific experimental TGA and DSC data, the provided protocol and comparative analysis based on established chemical principles offer valuable insights for researchers and professionals in drug development and material science. The clear trend of increasing thermal stability with the introduction and extension of the aromatic system, from formamide to N-phenylformamide and finally to N-(1-Naphthyl)formamide, underscores the importance of molecular structure in determining the thermal behavior of these compounds.
References
- 1. N-(1-NAPHTHYL)-FORMAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(1-Naphthyl)formamide | 6330-51-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. Unimolecular decomposition of formamide via direct chemical dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A-Purity-Assessment-of-N-(1-Naphthyl)formamide-by-Melting-Point
A-Comparative-Guide-for-Researchers-and-Drug-Development-Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final product. N-(1-Naphthyl)formamide is a key building block in various synthetic pathways, and its purity can significantly impact reaction yields and impurity profiles of subsequent products.[1] Among the various analytical techniques available, melting point determination stands as a fundamental, cost-effective, and surprisingly informative method for an initial purity assessment.
This guide provides a comprehensive comparison of melting point analysis with other analytical techniques for the purity determination of N-(1-Naphthyl)formamide. It delves into the theoretical underpinnings of melting point depression, offers a detailed experimental protocol, and presents a logical workflow for data interpretation, empowering researchers to make informed decisions in their analytical strategies.
The-Principle-of-Melting-Point-Depression-More-Than-Just-a-Number
The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which the solid and liquid phases are in equilibrium.[2] For a pure substance, this transition is typically sharp, occurring over a narrow range of 0.5–1°C.[3] However, the presence of impurities disrupts the uniform crystal lattice of the solid.[3] This disruption weakens the intermolecular forces holding the molecules together, consequently lowering the energy required to transition into the liquid phase.[4] This phenomenon is known as melting point depression.[3][4]
Crucially, impurities not only lower the melting point but also broaden the melting range.[3] As the impure substance is heated, a portion of it begins to melt at a lower temperature, dissolving the impurity. This process continues over a range of temperatures until the entire solid has transitioned to a liquid. The observed melting range, therefore, provides a qualitative indication of purity: a broad and depressed melting range is a strong indicator of a less pure sample.[5]
Experimental-Protocol-Melting-Point-Determination-of-N-(1-Naphthyl)formamide
This protocol is based on the guidelines established by the United States Pharmacopeia (USP) General Chapter <741>.[6]
Instrumentation:
-
Melting point apparatus (capillary method) with a calibrated thermometer or temperature sensor.
-
Capillary tubes (0.8–1.2 mm internal diameter, sealed at one end).[6]
-
Mortar and pestle.
Procedure:
-
Sample Preparation:
-
Capillary Loading:
-
Tamp the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample into a column of 2-4 mm in height.
-
-
Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to a heating rate of approximately 10°C/min for a preliminary, rapid determination to find the approximate melting range.[4]
-
For an accurate determination, use a fresh sample and set the heating rate to 1-2°C/min.[7] Start heating from a temperature approximately 3°C below the expected lower limit of the melting range.[7]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the melting point of the sample.
-
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of N-(1-Naphthyl)formamide.
Interpreting-the-Data-From-Melting-Range-to-Purity-Assessment
Table 1: Expected Melting Point Ranges for N-(1-Naphthyl)formamide at Different Purity Levels
| Purity Level | Expected Melting Point Range (°C) | Range Width (°C) |
| >99.5% (High Purity) | 139 - 140 | ~1 |
| 98-99.5% (Good Purity) | 136 - 139 | 2-3 |
| 95-98% (Moderate Purity) | 132 - 137 | 3-5 |
| <95% (Low Purity) | <132 with a range >5 | >5 |
Note: These are illustrative values. The actual melting point should be compared to a certified reference standard when available.
Relationship between Purity and Melting Point Depression:
Caption: The effect of impurities on the melting point of a solid.
Common impurities in the synthesis of N-(1-Naphthyl)formamide can arise from unreacted starting materials, such as 1-naphthylamine, or byproducts from the formylation reaction.[9][10][11] For instance, residual formic acid or other formylating agents can also contribute to a depressed and broadened melting range.[12]
Comparative-Analysis-Melting-Point-vs.-Other-Techniques
While melting point determination is a valuable initial screening tool, it is often insufficient for comprehensive purity analysis, especially in a drug development setting. Other analytical techniques provide more quantitative and specific information.
Table 2: Comparison of Analytical Techniques for Purity Assessment of N-(1-Naphthyl)formamide
| Technique | Principle | Advantages | Disadvantages |
| Melting Point | Measures the temperature range over which a solid transitions to a liquid. | Rapid, inexpensive, requires minimal sample, good initial indicator of purity.[13] | Not quantitative, susceptible to operator error, not suitable for amorphous or decomposing solids.[14] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[15] | Highly sensitive and quantitative, can separate and quantify individual impurities, widely applicable.[15] | More expensive instrumentation, requires method development, uses solvents.[16] |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a carrier gas and a stationary phase. | Excellent for volatile impurities and residual solvents, highly sensitive. | Not suitable for non-volatile compounds like N-(1-Naphthyl)formamide without derivatization. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, corresponding to vibrational transitions. | Provides structural information and can identify functional groups of impurities.[17] | Not inherently quantitative, complex mixtures can be difficult to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information, can be quantitative (qNMR). | High instrument cost, requires specialized expertise, lower sensitivity than chromatographic methods. |
Decision-Making Flowchart for Purity Analysis:
Caption: A logical workflow for the purity assessment of N-(1-Naphthyl)formamide.
Conclusion
Melting point determination is a powerful and accessible technique for the preliminary purity assessment of N-(1-Naphthyl)formamide. Its simplicity and speed make it an invaluable tool for routine checks and for quickly gauging the success of a synthesis or purification step. However, for comprehensive quality control and in the context of drug development, it should be used in conjunction with more specific and quantitative methods like HPLC. By understanding the principles behind melting point depression and integrating it into a broader analytical workflow, researchers can ensure the quality and integrity of their chemical intermediates, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. ibchem.com [ibchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uspbpep.com [uspbpep.com]
- 7. youtube.com [youtube.com]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Naphthylamine 97 134-32-7 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. thinksrs.com [thinksrs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to N-(1-Naphthyl)formamide and Other N-Aryl Formamides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, N-aryl formamides are pivotal reagents, serving as versatile precursors and formylating agents in a multitude of transformations. While N,N-dimethylformamide (DMF) and N-phenylformamide are ubiquitously employed, N-aryl formamides bearing more complex aromatic systems, such as N-(1-Naphthyl)formamide, offer unique steric and electronic properties that can significantly influence reaction outcomes. This guide provides an in-depth technical comparison of N-(1-Naphthyl)formamide with other common N-aryl formamides, offering insights into their performance in key synthetic reactions, supported by established chemical principles and representative experimental protocols.
Introduction: The Role of N-Aryl Formamides in Synthesis
N-aryl formamides are a class of organic compounds characterized by a formyl group attached to a nitrogen atom which is, in turn, bonded to an aromatic ring. Their utility in synthesis is multifaceted, primarily revolving around their function as:
-
Formylating Agents: In reactions such as the Vilsmeier-Haack reaction, they are precursors to the active Vilsmeier reagent, which is a potent electrophile for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]
-
Precursors in Cyclization Reactions: In the Bischler-Napieralski and related reactions, N-aryl amides are key substrates for the synthesis of nitrogen-containing heterocyclic systems like isoquinolines.[4]
-
Nitrogen and Formyl Group Donors: In reductive amination reactions like the Leuckart-Wallach reaction, they can serve as a source of both the amine and the reducing equivalent.[5][6]
The nature of the aryl group—its size, electronic properties, and substitution pattern—profoundly impacts the reactivity of the formamide and the stability of intermediates, thereby influencing reaction rates, yields, and selectivity.
N-(1-Naphthyl)formamide: A Sterically Demanding and Electronically Distinct Reagent
N-(1-Naphthyl)formamide distinguishes itself from simpler N-aryl formamides like N-phenylformamide through the presence of the bulky and electron-rich naphthalene ring system. This structural feature introduces specific steric and electronic effects that can be leveraged for synthetic advantage.
Electronic Effects: The naphthalene ring is a more extended π-system than a simple benzene ring, making it more polarizable and capable of stabilizing charged intermediates through resonance. This can influence the rate of reactions where a positive charge develops on the nitrogen or adjacent atoms.
Steric Effects: The 1-naphthyl group is significantly larger than a phenyl group, introducing considerable steric hindrance around the formyl and nitrogen centers. This bulkiness can play a crucial role in directing the regioselectivity of reactions and can also impact the rate of reactions by impeding the approach of other reagents.[7][8]
Comparative Performance in Key Synthetic Transformations
While direct, side-by-side comparative studies with extensive experimental data for N-(1-Naphthyl)formamide against other N-aryl formamides are not abundant in the literature, we can infer their relative performance based on the well-understood mechanisms of key reactions.
The Vilsmeier-Haack Reaction: Formylation of Arenes
The Vilsmeier-Haack reaction is a cornerstone of aromatic formylation, proceeding through the formation of a Vilsmeier reagent (a chloroiminium ion) from an N-substituted formamide and an activating agent like phosphorus oxychloride (POCl₃).[3][9]
Mechanism Overview:
Caption: General workflow of the Vilsmeier-Haack reaction.
Performance Comparison:
The formation of the Vilsmeier reagent is the initial and often rate-determining step. The reactivity of the N-aryl formamide is paramount here.
| N-Aryl Formamide | Expected Reactivity | Rationale |
| N,N-Dimethylformamide (DMF) | High | The two methyl groups are electron-donating, increasing the nucleophilicity of the carbonyl oxygen towards POCl₃. Steric hindrance is minimal.[10] |
| N-Phenylformamide | Moderate | The phenyl group is electron-withdrawing compared to alkyl groups, slightly reducing the reactivity of the carbonyl oxygen. Steric hindrance is moderate. |
| N-(1-Naphthyl)formamide | Lower | The bulky naphthyl group introduces significant steric hindrance, potentially slowing down the initial attack on POCl₃. The electron-donating character of the naphthyl ring may partially offset this steric effect. |
The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines
This reaction involves the intramolecular cyclization of a β-arylethylamide, typically in the presence of a dehydrating agent like POCl₃, to form a dihydroisoquinoline.[4] The amide can be derived from the corresponding amine and a formylating agent.
Mechanism Overview:
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Deracemization of Binaphthyl by Suzuki Diarylation: The Role of Electronic and Steric Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 9. jk-sci.com [jk-sci.com]
- 10. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Formamide, N-1-naphthalenyl-
This document provides comprehensive, step-by-step guidance for the proper disposal of Formamide, N-1-naphthalenyl-, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to be your trusted resource for managing this specific chemical waste stream with expertise and confidence.
Hazard Assessment & Risk Profile: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While specific toxicological data for Formamide, N-1-naphthalenyl- (CAS No. 6330-51-4) is limited, its chemical structure, based on formamide and naphthalene moieties, necessitates a cautious approach.[1][2] The parent compound, formamide, is a well-characterized hazardous substance, and we must extrapolate its risk profile to any derivatives as a primary safety measure.
Formamide is classified as a substance that is suspected of causing cancer, may damage fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[3][4][5] It is also a skin and eye irritant.[6][7] Therefore, Formamide, N-1-naphthalenyl- must be handled as, at a minimum, a substance with similar hazardous potential.
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Primary Sources |
|---|---|---|
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child. | [3][5] |
| Carcinogenicity | Category 2: Suspected of causing cancer. | [5][8] |
| Specific Target Organ Toxicity | Category 2: May cause damage to organs (specifically blood) through prolonged or repeated oral exposure. | [8] |
| Skin & Eye Irritation | Causes skin and eye irritation upon contact. | [6][7][9] |
| Incompatibilities | Reacts with strong oxidizing agents, acids, and bases. |[10][11] |
This hazard profile is the causal basis for the stringent disposal protocols that follow. The objective is to prevent environmental release and human exposure through inhalation, ingestion, or skin contact.[6][7]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Prior to initiating any disposal procedure, ensure that all necessary safety measures are in place.
-
Engineering Controls : All handling of Formamide, N-1-naphthalenyl-, including transfer to a waste container, must be conducted within a properly functioning and certified chemical fume hood.[10] This is the primary defense against the inhalation of potentially harmful vapors or aerosols.
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.
-
Eye Protection : Chemical splash goggles are required.[10]
-
Hand Protection : Wear nitrile gloves. Always check the manufacturer's glove compatibility chart for breakthrough times.[10] Contaminated gloves must be disposed of as hazardous waste.[12]
-
Body Protection : A fully buttoned lab coat must be worn to protect against accidental splashes.[10]
-
Standard Operating Procedure (SOP) for Waste Disposal
The disposal of Formamide, N-1-naphthalenyl- is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[13] The fundamental principle is "cradle-to-grave" management, meaning the waste is tracked from its point of generation to its final disposal.[13][14]
Step 1: Waste Characterization and Segregation
All waste containing Formamide, N-1-naphthalenyl-, whether in pure form, in solution, or as contaminated lab materials (e.g., pipette tips, gloves), must be treated as hazardous waste.[12][13]
-
Do Not Commingle : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing incompatible chemicals can cause dangerous reactions.[15]
-
Segregate Waste Types :
Step 2: Containerization
Proper containerization is a critical and frequently cited area of non-compliance.[13]
-
Select a Compatible Container : Use only containers approved for chemical waste. The container must be made of a material that does not react with the chemical and must have a tight-fitting, screw-on cap.[10][13] Never use food-grade containers like milk jugs.[13]
-
Keep Containers Closed : The waste container must remain sealed at all times, except when you are actively adding waste.[13][16] This prevents evaporation, spills, and personnel exposure.[13]
-
Leave Headspace : Do not fill the container to more than 90% capacity to allow for vapor expansion.
Step 3: Labeling
Accurate and complete labeling is a regulatory requirement.
-
Initial Labeling : Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10]
-
Complete Information : The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Formamide, N-1-naphthalenyl-". Do not use abbreviations.
-
The specific hazards associated with the chemical (e.g., "Toxic," "Reproductive Hazard").
-
The date accumulation started.
-
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatibles : Ensure the waste is stored away from incompatible materials such as strong acids, bases, and oxidizers.[10]
Step 5: Final Disposal
-
Request Pickup : Once the container is full (or you are finished generating this waste stream), complete a chemical collection request form as required by your institution's EHS department.[10]
-
Professional Disposal : The waste will be collected by trained EHS personnel or a licensed hazardous waste vendor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15] Under no circumstances should this chemical be poured down the drain or placed in the regular trash. [9]
Caption: Decision workflow for the compliant disposal of Formamide, N-1-naphthalenyl-.
Emergency Procedures: Spill & Exposure Response
Accidents require immediate and correct action.
Accidental Release (Spill)
-
Small Spill (manageable within 10 minutes inside a fume hood) :
-
Ensure you are wearing appropriate PPE.[10]
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[3][10]
-
Carefully collect the absorbed material and place it into a sealable, labeled container for disposal as hazardous waste.[10][11]
-
Clean the spill area with soap and water.
-
-
Large Spill (outside a fume hood or too large to manage safely) :
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes.[9] Seek immediate medical attention.[10]
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9][17] Seek medical attention.[10]
-
Inhalation : Move the affected person to fresh air.[9][10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention and follow the instructions on the Safety Data Sheet (SDS).[9][10]
For all exposure incidents, report the event to your supervisor and your institution's EHS department as soon as possible.[12]
References
- 1. Formamide, N-1-naphthalenyl- | C11H9NO | CID 96004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1-NAPHTHYL)-FORMAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 0891 - FORMAMIDE [chemicalsafety.ilo.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. aksci.com [aksci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. FORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. uml.edu [uml.edu]
- 13. pfw.edu [pfw.edu]
- 14. epa.gov [epa.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. epa.gov [epa.gov]
- 17. agilent.com [agilent.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
